Leukotriene C4 methyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICPYXCIYSWOH-UYCXAPQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104248 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73958-10-8 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene C4 monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Leukotriene C4 Methyl Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) methyl ester is the methyl ester derivative of Leukotriene C4, a potent inflammatory mediator derived from arachidonic acid. While LTC4 itself has profound biological effects, the primary significance of LTC4 methyl ester lies not in its intrinsic physiological activity, but in its utility as a critical research tool. As a more lipid-soluble and chemically stable analog, LTC4 methyl ester, and its precursor Leukotriene A4 (LTA4) methyl ester, are instrumental in the study of the leukotriene biosynthetic pathway, the characterization of key enzymes like LTC4 synthase, and the screening of potential therapeutic inhibitors. This technical guide provides an in-depth overview of the biological context of LTC4 and the pivotal role its methyl ester derivative plays in advancing research and drug development.
The Biological Significance of the Parent Compound: Leukotriene C4
To understand the importance of LTC4 methyl ester, one must first appreciate the biological role of its parent compound. Leukotriene C4 is a member of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. Together, these molecules constitute the "slow-reacting substance of anaphylaxis" (SRS-A) and are powerful mediators of inflammation and allergic reactions.
Produced predominantly by mast cells, eosinophils, basophils, and macrophages, LTC4 exerts its effects by binding to specific G protein-coupled receptors, primarily CysLT1R and CysLT2R. Its key biological functions include:
-
Bronchoconstriction: LTC4 is a potent constrictor of smooth muscle in the airways, a hallmark of asthma.[1]
-
Increased Vascular Permeability: It promotes fluid leakage from postcapillary venules, leading to edema.[1]
-
Inflammatory Cell Recruitment: By promoting inflammation, it contributes to the infiltration of eosinophils and other immune cells into tissues.
Given these potent pro-inflammatory and asthmatic effects, the enzymatic pathway that produces LTC4 is a major target for therapeutic intervention in diseases like asthma, allergic rhinitis, and other inflammatory conditions.[2][3]
The Leukotriene Biosynthesis Pathway
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The process is initiated by cellular stimuli that activate phospholipase A2 to release arachidonic acid from the nuclear membrane. The subsequent key steps leading to LTC4 are:
-
5-Lipoxygenase (5-LO) , with the aid of the 5-lipoxygenase-activating protein (FLAP) , converts arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4) .
-
Leukotriene C4 Synthase (LTC4S) , a membrane-bound enzyme, catalyzes the conjugation of LTA4 with reduced glutathione (GSH).
-
This conjugation reaction yields Leukotriene C4 (LTC4) .
-
LTC4 is then actively transported out of the cell, where it can be sequentially metabolized by extracellular enzymes into LTD4 and LTE4.
The Role of Leukotriene C4 Methyl Ester in Research
The direct study of LTC4 synthesis can be challenging due to the instability of its immediate precursor, LTA4. To overcome this, researchers utilize LTA4 methyl ester, which is more stable and serves as an excellent substrate for LTC4 synthase in cell-free assays. [4]The product of this reaction is LTC4 methyl ester.
The primary applications of LTA4/LTC4 methyl ester in research include:
-
Enzyme Activity Assays: It is the substrate of choice for measuring the catalytic activity of LTC4 synthase. [4]This is crucial for characterizing the enzyme from various biological sources and for understanding its kinetic properties.
-
Inhibitor Screening: LTA4 methyl ester is used in high-throughput screening assays to identify and characterize inhibitors of LTC4 synthase. [2]Discovering potent and selective inhibitors is a key strategy in developing new anti-inflammatory and anti-asthmatic drugs. [3]* Mechanistic Studies: By using this stable precursor, scientists can investigate the catalytic mechanism of LTC4 synthase and related enzymes like glutathione S-transferases. [5]* Psoriasis Research: Some commercial suppliers indicate that LTC4 methyl ester can be used for research into psoriasis, a chronic inflammatory skin disease where leukotrienes are implicated.
Quantitative Data
The use of LTA4 methyl ester as a substrate has enabled the precise quantification of enzyme kinetics and inhibitor potency.
Table 1: Kinetic Parameters of Human Leukotriene C4 Synthase
| Substrate | Parameter | Value | Reference |
|---|---|---|---|
| LTA4 | Km | 3.6 µM | [6] |
| LTA4 | Vmax | 1.3 µmol/mg/min | [6] |
| Glutathione (GSH) | Km | 1.6 mM | [6] |
| Glutathione (GSH) | Vmax | 2.7 µmol/mg/min | [6]|
Table 2: Inhibition of Human Leukotriene C4 Synthase
| Inhibitor | Parameter | Value | Notes | Reference |
|---|---|---|---|---|
| Compound 1* | IC50 | 1.9 µM | - | [2] |
| Compound 1* | Ki | 12.5 ± 2.1 µM | Competitive for GSH | [2] |
| Compound 1* | Ki | 0.55 ± 0.03 µM | Noncompetitive for LTA4-Me | [2] |
| Thymoquinone | IC50 | ~9 µM | In human platelet suspensions | [7] |
*5-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid
Experimental Protocols
Key Experiment: In Vitro LTC4 Synthase Inhibition Assay
This protocol describes a common method for measuring the inhibitory effect of a compound on purified human LTC4 synthase, using LTA4 methyl ester as the substrate.
Objective: To determine the IC50 or Ki value of a test compound against LTC4 synthase.
Materials:
-
Purified human LTC4S
-
Test compound dissolved in DMSO
-
Leukotriene A4 methyl ester (LTA4-Me)
-
Reduced Glutathione (GSH)
-
Reaction Buffer: 50 mM Bis-Tris propane (pH 7.0), 10 mM MgCl2, 0.015% (w/v) dodecyl-β-D-maltoside (DDM)
-
Stop Solution: Methanol:acetic acid (75:1 by volume) containing an internal standard (e.g., Prostaglandin B2)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Methodology:
-
Enzyme Preparation: Prepare an enzyme solution containing purified LTC4S (e.g., 20 ng, final concentration ~5.7 nM) and GSH (e.g., 10 mM) in the reaction buffer.
-
Inhibitor Incubation: In a microcentrifuge tube, combine the enzyme solution with the test compound (dissolved in DMSO) at various concentrations. Include a vehicle control (DMSO only). Incubate the mixture for a defined period (e.g., 1 minute) on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding LTA4 methyl ester (e.g., 2 µl of a 2 mM stock solution).
-
Reaction Quenching: After a short incubation period (e.g., 30 seconds) at a controlled temperature (e.g., 37°C), terminate the reaction by adding a larger volume of ice-cold stop solution.
-
Product Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a defined volume of the supernatant into an RP-HPLC system.
-
Separate the product, LTC4 methyl ester, from the substrate and internal standard using an appropriate gradient.
-
Quantify the peak area of LTC4 methyl ester relative to the internal standard.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro LTC4 Synthase inhibition assay.
Conclusion
The biological significance of this compound is fundamentally indirect; it is a synthetic analog whose value is inextricably linked to the profound physiological and pathological roles of its parent compound, Leukotriene C4. By providing a more stable and convenient substrate (as LTA4 methyl ester) for in vitro assays, it has become an indispensable tool for researchers. Its use enables the detailed kinetic characterization of LTC4 synthase, facilitates the high-throughput screening of potential inhibitors, and allows for mechanistic studies of the leukotriene pathway. For scientists and professionals in drug development, understanding the application of LTC4 methyl ester is essential for advancing the discovery of novel therapeutics aimed at mitigating the deleterious effects of cysteinyl leukotrienes in asthma, allergies, and other inflammatory diseases.
References
- 1. novamedline.com [novamedline.com]
- 2. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemic LTA4 methyl ester bioconversion into LTC4 methyl ester by various glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Genesis of a New Class of Inflammatory Mediators: A Technical History of Cysteinyl Leukotriene Research and Drug Development
For Immediate Release
A comprehensive whitepaper detailing the discovery, biochemical characterization, and therapeutic targeting of cysteinyl leukotrienes. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this critical inflammatory pathway, from the early observations of "slow-reacting substance of anaphylaxis" to the development of targeted receptor antagonists and synthesis inhibitors.
Executive Summary
The journey from the initial observation of a mysterious bronchoconstrictor substance to the development of a major class of asthma and allergy medications is a testament to decades of rigorous scientific inquiry. This whitepaper chronicles the history of cysteinyl leukotriene (CysLT) research, beginning with the characterization of "slow-reacting substance of anaphylaxis" (SRS-A) and culminating in the elucidation of the 5-lipoxygenase pathway and the development of specific CysLT receptor antagonists. We will explore the key experiments, present critical quantitative data, and illustrate the complex signaling pathways that have become targets for therapeutic intervention. This guide is intended to serve as a detailed technical resource for professionals in the field of inflammation research and drug development.
The Early Era: From "Slow-Reacting Substance of Anaphylaxis" to the Identification of Leukotrienes
The story of cysteinyl leukotrienes begins with the observation of a biologically active substance that caused a slow, sustained contraction of smooth muscle, distinct from the rapid effects of histamine. This substance, termed "slow-reacting substance of anaphylaxis" (SRS-A), was found to be released during anaphylactic reactions.[1][2][3][4][5] For many years, the chemical nature of SRS-A remained elusive. Early studies in the 1970s demonstrated that SRS-A was synthesized de novo following allergen challenge of human leukocytes and was not a pre-stored mediator like histamine.[6][7][8][9]
A major breakthrough came in 1979 when Bengt Samuelsson and his colleagues elucidated the structure of SRS-A, revealing it to be a family of arachidonic acid metabolites.[1][10] They named these novel compounds "leukotrienes" due to their origin in leukocytes and their characteristic conjugated triene structure.[1][11] It was discovered that SRS-A is a mixture of three cysteinyl-containing leukotrienes: LTC4, LTD4, and LTE4.[4][5][12]
The Biosynthesis of Cysteinyl Leukotrienes: The 5-Lipoxygenase Pathway
Cysteinyl leukotrienes are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with its activating protein (FLAP), converts arachidonic acid to the unstable epoxide intermediate, leukotriene A4 (LTA4).[2][11][13][14][15] LTA4 can then be converted to LTB4 (a potent chemoattractant) or, in cells expressing LTC4 synthase, conjugated with glutathione to form LTC4.[11][14][16] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[11][14]
This pathway became a critical target for drug development, leading to the creation of 5-LO inhibitors and FLAP inhibitors.
Quantitative Analysis of Synthesis Inhibitors
The development of drugs targeting the 5-LO pathway relied on quantitative assays to determine their potency. Zileuton, a direct 5-lipoxygenase inhibitor, was extensively studied.
| Compound | Target | Assay System | IC50 | Reference |
| Zileuton | 5-Lipoxygenase | Rat Basophilic Leukemia Cell Supernatant | 0.5 µM | [17] |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes | 0.3 µM | [17] |
| Zileuton | 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 0.4 µM | [17] |
| Zileuton | 5-Lipoxygenase | Human Whole Blood | 0.9 µM | [17] |
| Zileuton | 5-Lipoxygenase | Dog Whole Blood | 0.56 µM |
Experimental Protocols: Key Methodologies in Leukotriene Research
Purification and Quantification of Leukotrienes by High-Performance Liquid Chromatography (HPLC)
The structural elucidation and quantification of leukotrienes were heavily reliant on HPLC.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Leukotrienes, being lipids, are well-suited for this technique.
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, perfusates) are acidified and extracted with an organic solvent (e.g., ethanol, ethyl acetate). The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of methanol or acetonitrile in water, with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: Leukotrienes possess a conjugated triene system that absorbs UV light, typically monitored at 280 nm. For higher sensitivity and specificity, mass spectrometry can be coupled with HPLC (LC-MS).[18][19][20]
Characterization of Cysteinyl Leukotriene Receptors by Radioligand Binding Assays
The identification and characterization of CysLT receptors were achieved using radioligand binding assays.
-
Principle: This technique measures the binding of a radiolabeled ligand (e.g., [3H]LTD4) to its receptor in a biological sample (e.g., cell membranes). By competing with a non-radiolabeled ligand, the affinity (Kd or Ki) and density (Bmax) of the receptors can be determined.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.
-
Binding Reaction: A fixed amount of membrane protein is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of a competing unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using Scatchard or non-linear regression analysis to determine the binding parameters.[3][21][22][23][24]
Cysteinyl Leukotriene Receptors and Signaling
Pharmacological studies indicated the existence of at least two subtypes of CysLT receptors, which were later cloned and named CysLT1R and CysLT2R.[25] These are G-protein coupled receptors (GPCRs) with distinct ligand affinities and tissue expression patterns.
-
CysLT1 Receptor (CysLT1R): This receptor has a high affinity for LTD4, with lower affinities for LTC4 and LTE4.[7][15][25][26] It is highly expressed in lung smooth muscle cells and eosinophils. CysLT1R primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[27][28]
-
CysLT2 Receptor (CysLT2R): This receptor binds LTC4 and LTD4 with roughly equal affinity.[15][25][26] It is found in the heart, adrenal medulla, and peripheral blood leukocytes. Its signaling can also involve Gq/11, leading to the activation of transcription factors like NF-κB and AP-1, which are involved in pro-inflammatory gene expression.[29]
The Development of CysLT Receptor Antagonists
The elucidation of the CysLT pathway paved the way for the development of specific receptor antagonists. These drugs, including montelukast, zafirlukast, and pranlukast, are selective for the CysLT1 receptor and have become mainstays in the treatment of asthma and allergic rhinitis.[30]
Quantitative Analysis of CysLT Receptor Ligands and Antagonists
The affinity of natural ligands and the potency of antagonists at the CysLT receptors have been determined through numerous studies.
Table 8.1: Agonist Affinity at CysLT Receptors
| Ligand | Receptor | Affinity (EC50/Kd) | Reference |
| LTD4 | CysLT1R | ~2.5 nM (EC50) | [26] |
| LTC4 | CysLT1R | ~24 nM (EC50) | [26] |
| LTE4 | CysLT1R | ~240 nM (EC50) | [26] |
| LTC4 | CysLT2R | Equal affinity to LTD4 | [26] |
| LTD4 | CysLT2R | Equal affinity to LTC4 | [26] |
| LTC4 | DDT1 Smooth Muscle Cells | 5 nM (Kd) | [10][31] |
Table 8.2: Antagonist Potency at the CysLT1 Receptor
| Antagonist | Assay System | Potency (Ki/IC50) | Reference |
| Montelukast | Human P2Y1 Receptor | 0.122 µM (IC50) | [32] |
| Pranlukast | Human P2Y1 Receptor | 0.028 µM (IC50) | [32] |
| Zafirlukast | Human Lung Parenchyma | High Potency (Rank Order) | [33] |
| Montelukast | Human Lung Parenchyma | High Potency (Rank Order) | [33] |
Note: Some antagonists may have off-target effects, as shown by their activity at P2Y receptors.
Logical Workflow of CysLT Drug Discovery
The path from initial biological observation to a marketed drug followed a logical progression of scientific discovery and technological advancement.
References
- 1. apexbt.com [apexbt.com]
- 2. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Enzymatic study to characterize the slow reacting substance of anaphylaxis (SRS-A) and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FORMATION OF SLOW-REACTING SUBSTANCE OF ANAPHYLAXIS IN HUMAN LUNG TISSUE AND CELLS BEFORE RELEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Slow reacting substances of anaphylaxis: Identification of leukotrienes C-1 and D from human and rat sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 15. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single-step procedure for the extraction and purification of leukotrienes B4, C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biophysics-reports.org [biophysics-reports.org]
- 24. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 25. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 31. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Leukotriene C4 methyl ester.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and experimental protocols related to Leukotriene C4 (LTC4) methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Leukotriene C4 methyl ester is the methyl ester derivative of Leukotriene C4, a potent inflammatory mediator. The esterification of the carboxylic acid group on the eicosanoid backbone increases its lipophilicity, rendering it more soluble in organic solvents and potentially more stable than its parent compound.[1]
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
-
Synonyms: LTC4 methyl ester, N-methyl-LTC4, Leukotriene C4 monomethyl ester[1]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C31H49N3O9S | [1] |
| Molecular Weight | 639.80 g/mol | [2] |
| CAS Number | 73958-10-8 | [1] |
| Appearance | White solid | Inferred from related compounds |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in different chemical environments. Key expected signals include:
-
Olefinic protons: Multiple signals in the range of 5.0-6.8 ppm, corresponding to the protons on the conjugated triene system and other double bonds.
-
Methyl ester protons: A sharp singlet around 3.6-3.7 ppm.
-
Protons adjacent to hydroxyl and thioether groups: Signals in the range of 3.5-4.5 ppm.
-
Glutathione moiety protons: A series of multiplets corresponding to the amino acid residues.
-
Aliphatic chain protons: Numerous signals in the upfield region (1.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 31 carbon atoms. Expected key resonances include:
-
Carbonyl carbons: Signals in the downfield region (170-180 ppm) for the ester and amide groups.
-
Olefinic carbons: Multiple signals in the range of 120-140 ppm.
-
Carbon bearing the hydroxyl group: A signal around 70-75 ppm.
-
Methyl ester carbon: A signal around 51-53 ppm.
-
Aliphatic carbons: A series of signals in the upfield region (20-40 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing leukotrienes. In positive ion mode, the [M+H]⁺ ion would be expected at m/z 640.8. In negative ion mode, the [M-H]⁻ ion would be expected at m/z 638.8.
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include:
-
Loss of the glutathione moiety.
-
Cleavage of the fatty acid chain.
-
Dehydration (loss of H₂O).
A detailed fragmentation analysis of the parent compound, LTC4, has been described and can provide a basis for interpreting the spectrum of its methyl ester.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.
-
N-H stretch: Bands in the region of 3200-3400 cm⁻¹ from the amide groups.
-
C=O stretch: A strong band around 1740 cm⁻¹ for the methyl ester and bands around 1650 cm⁻¹ for the amide carbonyls.
-
C=C stretch: Bands in the region of 1600-1650 cm⁻¹ for the olefinic bonds.
Biological Activity and Signaling Pathway
This compound is primarily understood in the context of the cysteinyl leukotriene (CysLT) signaling pathway. CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators of inflammation and allergic responses, particularly in the context of asthma.[6]
The biological activity of this compound itself is not as extensively characterized as its parent compound. It is often used in research as a more stable and cell-permeable precursor to LTC4. The ester group can be hydrolyzed by intracellular esterases to release the active LTC4.
Biosynthesis of Leukotriene C4 and its Methyl Ester
Leukotriene C4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The key step is the conjugation of Leukotriene A4 (LTA4) with glutathione (GSH), a reaction catalyzed by LTC4 synthase. Similarly, this compound can be synthesized from LTA4 methyl ester and glutathione, a reaction that can be catalyzed by various glutathione S-transferases.[7]
Cysteinyl Leukotriene Signaling Pathway
Once formed, LTC4 is transported out of the cell and can be sequentially metabolized to LTD4 and LTE4. These CysLTs exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2.[6][8][9]
-
CysLT1 Receptor: Binds LTD4 with the highest affinity, followed by LTC4 and then LTE4.[8][9]
-
CysLT2 Receptor: Binds LTC4 and LTD4 with roughly equal affinity.[8][9]
The activation of these receptors leads to a cascade of intracellular events, including calcium mobilization and activation of signaling pathways that result in smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and purification of this compound.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of LTC4 methyl ester from LTA4 methyl ester and glutathione using glutathione S-transferases (GSTs).
Materials:
-
Leukotriene A4 methyl ester solution (in an appropriate organic solvent)
-
Reduced glutathione (GSH)
-
Purified glutathione S-transferase (e.g., from rat liver)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., methanol or acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a stock solution of LTA4 methyl ester in an organic solvent and store it under an inert atmosphere at low temperature (-20°C or -80°C).
-
Prepare a fresh solution of GSH in the reaction buffer.
-
In a reaction vessel, combine the reaction buffer, GSH solution, and the GST enzyme.
-
Initiate the reaction by adding a small volume of the LTA4 methyl ester stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).
-
Terminate the reaction by adding a sufficient volume of the stop solution.
-
The resulting mixture containing LTC4 methyl ester can then be purified by HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying this compound from the reaction mixture.[10]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column.
Mobile Phase:
-
A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of a modifying acid like trifluoroacetic acid).
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the reaction mixture (after termination) onto the column.
-
Run a solvent gradient to elute the components. A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute the more nonpolar compounds.
-
Monitor the elution profile at a wavelength where leukotrienes absorb, typically around 280 nm.
-
Collect the fractions corresponding to the LTC4 methyl ester peak.
-
The identity and purity of the collected fractions can be confirmed by mass spectrometry and NMR.
Conclusion
This compound is a valuable tool for studying the cysteinyl leukotriene pathway. Its increased stability and lipophilicity compared to LTC4 make it a useful substrate for in vitro and in cell-based assays. This guide provides essential information for researchers working with this important lipid mediator, from its fundamental properties to practical experimental protocols. Further research into the specific biological activities of the methyl ester itself may reveal additional roles beyond that of a stable LTC4 precursor.
References
- 1. L-gamma-Glutamyl-S-((1R,2E,4E,6Z,9Z)-1-((1S)-1-hydroxy-5-methoxy-5-oxopentyl)-2,4,6,9-pentadecatetraen-1-yl)-L-cysteinylglycine | C31H49N3O9S | CID 101070933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Electrospray ionization and tandem mass spectrometry of cysteinyl eicosanoids: leukotriene C4 and FOG7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemic LTA4 methyl ester bioconversion into LTC4 methyl ester by various glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Leukotriene C4 Synthase in Cysteinyl Leukotriene Formation: A Technical Guide
For Immediate Release
A deep dive into the biochemical and cellular functions of Leukotriene C4 Synthase (LTC4S), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of LTC4S activity, its critical role in the biosynthesis of pro-inflammatory cysteinyl leukotrienes (CysLTs), and detailed methodologies for its study.
Leukotriene C4 synthase (LTC4S) is an integral membrane protein that catalyzes the committed step in the biosynthesis of the potent inflammatory mediators known as cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are centrally implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. This guide explores the fundamental aspects of LTC4S, from its molecular characteristics and enzymatic kinetics to its cellular localization and the experimental techniques used to investigate its function.
Core Concepts: Understanding Leukotriene C4 Synthase
Leukotriene C4 synthase is a homodimeric enzyme, with each subunit having a molecular weight of approximately 18 kDa.[1] It is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family, which also includes 5-lipoxygenase-activating protein (FLAP).[1] LTC4S is primarily localized to the nuclear envelope and endoplasmic reticulum of hematopoietic cells, including mast cells, eosinophils, basophils, and macrophages.
The primary function of LTC4S is to catalyze the conjugation of leukotriene A4 (LTA4), an unstable epoxide intermediate derived from arachidonic acid, with the tripeptide glutathione (GSH) to form LTC4.[1] This reaction is the gateway to the CysLT pathway, as LTC4 is subsequently metabolized to LTD4 and LTE4, all of which exert their potent biological effects through binding to specific CysLT receptors.
The catalytic mechanism of LTC4S involves key amino acid residues. Notably, Arginine-51 is proposed to be involved in the opening of the LTA4 epoxide ring, while Tyrosine-93 is thought to facilitate the formation of the thiolate anion of GSH, which is necessary for its nucleophilic attack on LTA4.[1][2]
Quantitative Analysis of LTC4S Activity
The enzymatic activity of LTC4S can be characterized by its kinetic parameters, which provide valuable insights into its efficiency and substrate affinity. These parameters are crucial for understanding the enzyme's function and for the development of targeted inhibitors.
| Substrate/Inhibitor | Parameter | Value | Species | Reference |
| Leukotriene A4 (LTA4) | K_m_ | 3.6 µM | Human | [1] |
| V_max_ | 1.3 µmol/mg/min | Human | [1] | |
| Glutathione (GSH) | K_m_ | 1.6 mM | Human | [1] |
| V_max_ | 2.7 µmol/mg/min | Human | [1] | |
| MK-886 (FLAP inhibitor) | Inhibition | Inhibits LTC4S activity | Human | [1] |
Experimental Protocols
A thorough understanding of LTC4S function relies on robust experimental methodologies. This section provides detailed protocols for key experiments used to study this critical enzyme.
Measurement of Leukotriene C4 Synthase Activity using HPLC
This method allows for the direct quantification of the LTC4 produced by the enzymatic reaction.
Materials:
-
Purified recombinant LTC4S or microsomal preparations containing LTC4S
-
Leukotriene A4 (LTA4)
-
Reduced glutathione (GSH)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, GSH, and the enzyme source (recombinant LTC4S or microsomes).
-
Initiate the reaction by adding LTA4. The final concentration of substrates should be optimized based on the experimental goals (e.g., for K_m_ determination, vary the concentration of one substrate while keeping the other saturated).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding an excess of cold methanol. This also serves to precipitate proteins.
-
Add the internal standard to each sample to correct for variations in sample processing and injection volume.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the reverse-phase HPLC column.
-
Elute the leukotrienes using an appropriate mobile phase gradient (e.g., a methanol/water/acetic acid mixture).
-
Detect the leukotrienes by monitoring the absorbance at a specific wavelength (e.g., 280 nm).
-
Quantify the amount of LTC4 produced by comparing its peak area to that of the internal standard and a standard curve of known LTC4 concentrations.
Expression and Purification of Recombinant Human LTC4S in E. coli
This protocol enables the production of large quantities of purified LTC4S for structural and functional studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human LTC4S cDNA with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, and a detergent like Triton X-100)
-
Lysozyme and DNase I
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash buffer (lysis buffer with a low concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
Dialysis buffer
Procedure:
-
Transform the E. coli expression strain with the LTC4S expression vector.
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (around 0.6-0.8).
-
Induce protein expression by adding IPTG to the culture and continue to grow for several hours, often at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. Add lysozyme and DNase I to aid in lysis.
-
Centrifuge the lysate at high speed to pellet the cell debris. Since LTC4S is a membrane protein, it will likely be in the membrane fraction (pellet).
-
Solubilize the membrane fraction using a suitable detergent.
-
Incubate the solubilized protein with the affinity chromatography resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the purified LTC4S from the resin using the elution buffer.
-
Dialyze the purified protein against a storage buffer to remove imidazole and prepare it for downstream applications.
-
Analyze the purity of the protein by SDS-PAGE.
Site-Directed Mutagenesis of the LTC4S Gene
This technique is used to introduce specific mutations into the LTC4S gene to study the role of individual amino acids in its structure and function.[1][2]
Materials:
-
Plasmid DNA containing the wild-type LTC4S gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation and anneal to the LTC4S plasmid.
-
Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers.
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells on antibiotic-containing agar plates.
-
Isolate plasmid DNA from individual colonies and sequence the LTC4S gene to confirm the presence of the desired mutation.
Immunofluorescence Staining for LTC4S Localization
This method allows for the visualization of the subcellular localization of LTC4S within cells.
Materials:
-
Cells expressing LTC4S grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS containing 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin and/or normal serum)
-
Primary antibody specific for LTC4S
-
Fluorophore-conjugated secondary antibody that recognizes the primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.
-
Wash the cells with PBS.
-
Block non-specific antibody binding sites by incubating the cells in blocking solution for at least 30 minutes.
-
Incubate the cells with the primary anti-LTC4S antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the localization of LTC4S using a fluorescence microscope.
Visualizing the Core Processes
To better understand the relationships and workflows described, the following diagrams have been generated using Graphviz.
References
The Function of Leukotriene C4 Methyl Ester in Asthma and Allergy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene C4 (LTC4), a potent inflammatory mediator derived from arachidonic acid, plays a crucial role in the pathophysiology of asthma and allergic diseases. Its involvement in bronchoconstriction, mucus secretion, and eosinophil recruitment makes the LTC4 signaling pathway a key target for therapeutic intervention. Leukotriene C4 methyl ester, a more lipid-soluble and stable derivative of LTC4, is primarily utilized as a laboratory tool to investigate the biosynthesis and activity of its parent compound. This technical guide provides an in-depth overview of the function of LTC4 in asthma and allergy, and by extension, the implied role of its methyl ester. It details the enzymatic synthesis of LTC4, its signaling cascade through cysteinyl leukotriene receptors, and its downstream inflammatory effects. Furthermore, this guide outlines key experimental protocols for the synthesis of LTC4 methyl ester and its use in LTC4 synthase assays. Due to a scarcity of direct research on the independent biological activity of LTC4 methyl ester, its function is largely considered as a prodrug to LTC4 in biological systems.
Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation
Asthma and allergic reactions are characterized by chronic inflammation of the airways, driven by a complex interplay of various immune cells and mediators. Among the most potent of these mediators are the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. These lipid molecules are significantly upregulated during allergic inflammatory responses and are key drivers of the clinical manifestations of asthma.[1][2]
CysLTs are responsible for a range of pathophysiological effects, including:
-
Potent Bronchoconstriction: CysLTs are among the most powerful bronchoconstrictors known, being 100 to 1,000 times more potent than histamine.[3]
-
Airway Hyperresponsiveness: They increase the sensitivity of the airways to other spasmogenic stimuli.
-
Mucus Secretion: CysLTs stimulate the production and secretion of mucus, contributing to airway obstruction.[4]
-
Increased Vascular Permeability and Edema: They promote leakage of fluid from blood vessels into the airway tissues, leading to swelling.
-
Eosinophil Recruitment: CysLTs act as chemoattractants for eosinophils, key inflammatory cells in allergic asthma.
Given these profound effects, the CysLT signaling pathway has become a major focus for the development of asthma therapeutics, such as leukotriene receptor antagonists (e.g., montelukast) and synthesis inhibitors.[5]
This compound: A Research Tool
This compound is the methyl ester derivative of LTC4. This modification increases its lipophilicity and stability compared to the parent molecule.[6] While the direct biological functions of LTC4 methyl ester in asthma and allergy have not been extensively studied, it is an invaluable tool in research for several reasons:
-
Substrate for LTC4 Synthase Assays: LTC4 methyl ester is a preferred substrate for in vitro assays of LTC4 synthase, the enzyme responsible for LTC4 production. Its stability and altered chromatographic properties facilitate the measurement of enzyme activity.[6]
-
Chemical Intermediate: It serves as a key intermediate in the chemical synthesis of LTC4 and its labeled analogues for research purposes.[7]
It is widely presumed that if administered in vivo, LTC4 methyl ester would be rapidly hydrolyzed by endogenous esterases to the biologically active LTC4. Therefore, its functional role in a biological context is likely that of a prodrug.
Biosynthesis and Metabolism of Leukotriene C4
The synthesis of LTC4 is a multi-step enzymatic process that occurs primarily in inflammatory cells such as mast cells, eosinophils, and basophils.
dot
Caption: Biosynthesis pathway of leukotrienes from arachidonic acid.
The process begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The key enzyme, 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[8] LTA4 can then be metabolized down two distinct pathways:
-
Conversion to LTB4: LTA4 hydrolase converts LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.
-
Conversion to LTC4: LTC4 synthase conjugates LTA4 with glutathione to form LTC4.[8]
Once synthesized, LTC4 is actively transported out of the cell. Extracellularly, it is rapidly converted to LTD4 by the action of γ-glutamyl transpeptidase, and subsequently to the more stable LTE4 by a dipeptidase.[9]
Signaling Pathways in Asthma and Allergy
LTC4 and its metabolite LTD4 exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on the surface of target cells, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[10][11]
-
CysLT1 Receptor: This is the high-affinity receptor for LTD4, and also binds LTC4, though with lower affinity.[11] The majority of the pathophysiological effects of CysLTs in asthma, including bronchoconstriction and inflammation, are mediated through CysLT1R. This receptor is the target of widely used asthma medications like montelukast.
-
CysLT2 Receptor: This receptor binds LTC4 and LTD4 with roughly equal affinity.[10] Its role in asthma is less well-defined but is thought to be involved in inflammation and vascular permeability.
Activation of these receptors on airway smooth muscle cells leads to an increase in intracellular calcium, triggering muscle contraction and bronchoconstriction. In inflammatory cells, receptor activation initiates signaling cascades that promote chemotaxis, cytokine release, and other pro-inflammatory responses.
dot
Caption: CysLT receptor signaling pathway in airway smooth muscle and inflammatory cells.
Quantitative Data
| Agonist | Receptor | Potency/Affinity | Reference |
| LTC4 | CysLT1R | Lower affinity than LTD4 (EC50 = 24 nM) | [11] |
| LTD4 | CysLT1R | High affinity (EC50 = 2.5 nM) | [11] |
| LTE4 | CysLT1R | Low affinity (EC50 = 240 nM) | [11] |
| LTC4 | CysLT2R | Equal affinity to LTD4 | [10] |
| LTD4 | CysLT2R | Equal affinity to LTC4 | [10] |
| LTE4 | CysLT2R | Lower affinity | [11] |
Experimental Protocols
Synthesis of this compound
LTC4 methyl ester can be synthesized from its precursor, LTA4 methyl ester, and glutathione. The following is a general protocol adapted from the literature for the synthesis of labeled LTC4, where LTC4 methyl ester is an intermediate.[7]
Materials:
-
Leukotriene A4 methyl ester
-
Glutathione
-
Potassium carbonate (K2CO3)
-
Formic acid
-
Reverse-phase HPLC system
Procedure:
-
Dissolve LTA4 methyl ester in a suitable solvent (e.g., hexane with 1% triethylamine).
-
Remove the solvent under a stream of nitrogen gas.
-
Immediately add a solution of glutathione.
-
Allow the reaction to proceed at room temperature in the dark for approximately 4 hours.
-
To hydrolyze the methyl ester to form LTC4, add 0.1 M K2CO3 and continue the reaction for 3 hours. (For isolation of LTC4 methyl ester, this step would be omitted and the product purified directly).
-
Adjust the pH to ~5 with formic acid.
-
Purify the product using reverse-phase HPLC.
dot
Caption: Experimental workflow for the synthesis of LTC4 methyl ester.
LTC4 Synthase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on LTC4 synthase using LTA4 methyl ester as a substrate.[12]
Materials:
-
Purified LTC4 synthase
-
Glutathione (GSH)
-
LTA4 methyl ester
-
Test compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Bis-Tris propane, pH 7.0, with MgCl2 and a detergent like DDM)
-
Stop solution (e.g., methanol:acetic acid with an internal standard like PGB2)
-
RP-HPLC system for quantification
Procedure:
-
Prepare a reaction mixture containing LTC4 synthase, GSH, and the test compound at various concentrations in the reaction buffer.
-
Incubate the mixture on ice for a short period (e.g., 1 minute).
-
Initiate the enzymatic reaction by adding LTA4 methyl ester.
-
Allow the reaction to proceed for a defined time (e.g., 30 seconds).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of LTC4 methyl ester produced using RP-HPLC analysis, with normalization to the internal standard.
-
Calculate the IC50 value of the test compound.
dot
Caption: Experimental workflow for an LTC4 synthase inhibition assay.
Conclusion and Future Directions
Leukotriene C4 is a well-established and potent mediator of asthma and allergic inflammation. While its methyl ester derivative is not considered a primary biological effector, it serves as a crucial research tool for elucidating the biosynthesis and pharmacology of the CysLT pathway. The lack of direct studies on the biological activity of LTC4 methyl ester presents a knowledge gap. Future research could explore whether this esterified form has any unique biological properties or if it can be utilized as a more stable prodrug for targeted delivery of LTC4 in experimental models. A direct comparison of the bronchoconstrictor and inflammatory effects of LTC4 methyl ester versus LTC4 would be of significant interest to the field. Such studies would provide a more complete understanding of the structure-activity relationships within the leukotriene family and could potentially open new avenues for therapeutic development.
References
- 1. Leukotriene C4 binding to rat lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotrienes promote human airway smooth muscle migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene C4 Potentiates IL-33-Induced Group 2 Innate Lymphoid Cell Activation and Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosciencepharma.com [biosciencepharma.com]
- 9. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Relationship Between Leukotriene C4 and its Methyl Ester Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between Leukotriene C4 (LTC4), a potent inflammatory mediator, and its synthetic methyl ester derivative. This document outlines the distinct biochemical properties, experimental applications, and signaling pathways associated with each compound, offering a clear framework for researchers in inflammation and drug development.
Introduction and Core Concepts
Leukotriene C4 (LTC4) is a member of the cysteinyl leukotriene (CysLT) family, a group of lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] CysLTs, including LTC4, LTD4, and LTE4, are central to the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment.[2]
LTC4 exerts its effects by activating specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1] However, LTC4 is rapidly metabolized in biological systems to LTD4 and subsequently to the more stable LTE4, complicating the study of its specific pharmacology.[3][4] To overcome this, chemically modified analogs have been developed.
This guide focuses on two such derivatives often encountered in research:
-
Leukotriene C4 Methyl Ester : This derivative involves the esterification of the carboxylic acid on the eicosanoid backbone. It is primarily used as a more stable substrate than its precursor, Leukotriene A4 (LTA4), in cell-free enzymatic assays for measuring the activity of LTC4 synthase.[2]
-
N-methyl Leukotriene C4 : This analog is a synthetic derivative designed for metabolic stability. It is not readily metabolized to LTD4 and LTE4, making it a valuable tool for studying the specific effects of CysLT receptor activation without the confounding influence of metabolic conversion.[3][4] It acts as a potent and selective agonist for the CysLT2 receptor.[3][4]
Chemical Structures and Key Differences
The fundamental difference lies in the modification of a carboxyl group. In LTC4, the C1 carboxyl group is a free acid. In its methyl ester derivative, this group is esterified with a methyl group, increasing its lipophilicity. N-methyl LTC4 is a distinct synthetic analog designed for metabolic stability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of LTC4 and its N-methyl analog.
Table 1: Comparative Receptor Potency of LTC4 vs. N-methyl LTC4
| Compound | Target Receptor | Potency (EC50) | Selectivity Profile |
| Leukotriene C4 (LTC4) | Human CysLT1 | ~24 nM | Binds both CysLT1 and CysLT2 |
| Human CysLT2 | Potent Agonist (Potency similar to N-methyl LTC4) | ||
| N-methyl Leukotriene C4 | Human CysLT1 | > 2,000 nM | Highly Selective for CysLT2 |
| Human CysLT2 | 122 nM | Potent Agonist |
Data compiled from multiple sources.[2][3][4]
Table 2: General Agonist Potency Ranking at CysLT Receptors
| Receptor | Agonist Potency Rank |
| CysLT1 Receptor | LTD4 > LTC4 > LTE4 |
| CysLT2 Receptor | LTC4 = LTD4 >> LTE4 |
This table reflects the general pharmacological consensus for the natural ligands.[3]
Signaling Pathways and Molecular Relationships
Cysteinyl leukotrienes mediate their effects primarily through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
The chemical and metabolic relationships between LTC4 and its derivatives are distinct. LTC4 methyl ester is a laboratory substrate, while N-methyl LTC4 is a stable agonist. LTC4 itself is part of a metabolic cascade.
Detailed Experimental Protocols
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the activation of Gq-coupled receptors, like CysLT1 and CysLT2, by quantifying the release of intracellular calcium stores.
1. Cell Preparation:
- Plate Chinese Hamster Ovary (CHO) cells stably expressing the human CysLT1 or CysLT2 receptor into 96-well black-walled, clear-bottom assay plates.
- Culture overnight at 37°C and 5% CO2 to allow for adherence.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a physiological salt solution (e.g., Krebs buffer or HBSS) with 20 mM HEPES.
- If cells express organic anion transporters (common in CHO cells), add probenecid (final concentration ~2.5 mM) to the loading buffer to prevent dye extrusion.
- Remove culture medium from the cells and add the dye-loading buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake.
3. Compound Preparation:
- Prepare serial dilutions of test compounds (LTC4, N-methyl LTC4) and controls in the assay buffer.
4. Measurement:
- Use a fluorescent imaging plate reader (FLIPR) or a FlexStation fluorometer.
- Set the instrument to 37°C.
- Measure baseline fluorescence (Excitation ~485 nm, Emission ~525 nm for Fluo-4).
- The instrument's integrated fluidics system adds the compound to the wells while continuously reading fluorescence.
- Record the change in fluorescence intensity over time (typically 60-120 seconds) following compound addition.
5. Data Analysis:
- The response is measured as the peak fluorescence intensity minus the baseline.
- Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
- Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Protocol: Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic pharmacological preparation for measuring the spasmogenic (smooth muscle contracting) activity of substances like cysteinyl leukotrienes.
1. Tissue Preparation:
- Humanely sacrifice a guinea pig.
- Isolate a segment of the terminal ileum and place it in pre-warmed (37°C) and aerated Tyrode's physiological salt solution.
- Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.
- Cut the ileum into segments of 2-3 cm.
2. Mounting:
- Suspend a segment in a heated (37°C) organ bath containing Tyrode's solution, continuously bubbled with a gas mixture (95% O2, 5% CO2).
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
- Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
3. Experimentation:
- Record a stable baseline tension.
- Add the agonist (e.g., LTC4) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.
- Allow the tissue to respond until a plateau is reached (typically 30-60 seconds for leukotrienes).
- After the maximal response is recorded, wash the tissue thoroughly with fresh Tyrode's solution until the tension returns to baseline.
4. Data Analysis:
- Measure the peak contractile force (in grams or millinewtons) at each concentration.
- Express the contraction as a percentage of the maximal response obtained with a reference agonist (e.g., histamine or a saturating concentration of the test compound).
- Plot the percentage response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the bioactivity of LTC4 and its derivatives.
Conclusion
The relationship between Leukotriene C4 and its methyl ester derivatives is nuanced and context-dependent.
-
Leukotriene C4 is the endogenous, potent, but metabolically labile inflammatory mediator that acts on both CysLT1 and CysLT2 receptors.
-
This compound is best understood as a laboratory tool—a stable substrate for in vitro enzymatic assays of LTC4 synthase—and not as a direct pharmacological agent for studying receptor function.
-
N-methyl Leukotriene C4 is a distinct, metabolically stable synthetic analog. Its key value lies in its high selectivity for the CysLT2 receptor, enabling researchers to dissect the specific physiological and pathological roles of this receptor pathway without the confounding effects of metabolism or CysLT1 receptor activation.[3][4]
For professionals in drug development and inflammation research, understanding these distinctions is critical for designing robust experiments and correctly interpreting results. While related by a common structural backbone, these compounds serve different scientific purposes and possess fundamentally different biological and chemical profiles.
References
Methodological & Application
Application Note: Quantification of Leukotriene C4 Methyl Ester by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] Along with other cysteinyl leukotrienes (LTD4 and LTE4), LTC4 plays a significant role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction and increasing microvascular permeability.[1][3] The quantification of LTC4 and its metabolites is crucial for understanding its role in disease and for the development of novel therapeutics. Leukotriene C4 methyl ester is a closely related compound, often used as a synthetic intermediate for creating isotopically labeled standards for use in mass spectrometry-based quantification.[4] This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for eicosanoid analysis.[5][6]
Signaling Pathway
Leukotriene C4 is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The 5-lipoxygenase (5-LO) enzyme, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to Leukotriene A4 (LTA4).[1] LTA4 is an unstable epoxide that can be further metabolized to LTB4 or conjugated with glutathione by LTC4 synthase to form LTC4.[2][7] LTC4 is then actively transported out of the cell where it can be sequentially metabolized to LTD4 and LTE4.[1] These cysteinyl leukotrienes exert their biological effects by binding to G-protein coupled receptors, primarily CysLT1 and CysLT2.[1]
Caption: Biosynthesis and signaling pathway of Leukotriene C4.
Experimental Workflow
The quantification of this compound from biological samples typically involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.[8][9] The use of a deuterated internal standard is crucial for accurate quantification.[8]
Caption: Experimental workflow for LTC4 methyl ester quantification.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for eicosanoid extraction.[8][9]
-
Sample Collection: Collect biological samples (e.g., 2 mL of cell culture media).
-
Internal Standard: Add a known amount of deuterated this compound internal standard to each sample.
-
Acidification: Acidify the sample to approximately pH 3.0 with a dilute acid (e.g., 10% glacial acetic acid) to ensure complete protonation of the carboxyl groups.[10]
-
SPE Column Conditioning:
-
Wash a C18 SPE column with 2 mL of methanol.
-
Equilibrate the column with 2 mL of water.
-
-
Sample Loading: Load the acidified sample onto the SPE column.
-
Washing: Wash the column with 2 mL of 10% methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 100% methanol.
-
Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 63% water, 37% acetonitrile, 0.02% formic acid) for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of eicosanoids.[9] Optimization may be required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 250 mm |
| Mobile Phase A | Water with 0.02% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 300 µL/min |
| Gradient | 20% B (0-6 min), 20-55% B (6-6.5 min), 55% B (6.5-10 min), 55-100% B (10-12 min), 100% B (12-13 min), 100-20% B (13-13.5 min), 20% B (13.5-16 min) |
| Injection Volume | 50 µL |
| Column Temperature | 25°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for LTC4 methyl ester |
| Product Ion (Q3) | To be determined for LTC4 methyl ester |
| Collision Energy | To be optimized |
| Internal Standard | Deuterated LTC4 methyl ester |
Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For reference, related cysteinyl leukotrienes are typically analyzed in negative ion mode.[10]
Data Presentation
Quantitative data should be presented in a clear, tabular format. A standard curve should be generated using known concentrations of a non-labeled this compound standard spiked with the same amount of internal standard as the samples. The concentration of the analyte in the samples is then calculated from this standard curve.
Table 3: Representative Quantitative Data for Leukotrienes in Biological Samples
| Analyte | Biological Matrix | Concentration Range | Reference |
| LTE4 | Exhaled Breath Condensate (Asthmatic Adults) | 38 to 126 pg/mL | [11] |
| LTE4 | Exhaled Breath Condensate (Healthy Adults) | 34 to 48 pg/mL | [11] |
| LTB4 | Exhaled Breath Condensate (Asthmatic Children) | 175 to 315 pg/mL | [11] |
| LTE4 | Urine (Patients with Systemic Mastocytosis) | Median: 97 pg/mg creatinine | [12] |
| LTE4 | Urine (Healthy Volunteers) | < 104 pg/mg creatinine | [12] |
Note: This table provides examples of concentrations for related leukotrienes to give an expected range for eicosanoid levels in biological matrices. The concentration of this compound will be dependent on the specific experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The described methods for sample preparation and analysis, when combined with the use of an appropriate internal standard, allow for the sensitive and specific measurement of this important lipid mediator. This will enable researchers to further investigate its role in health and disease and to evaluate the efficacy of therapeutic interventions targeting the leukotriene pathway.
References
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene C4 production by murine mast cells: evidence of a role for extracellular leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Leukotriene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. They are critically involved in various physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases. The family of leukotrienes includes several isomers and related compounds, such as Leukotriene B4 (LTB4), and the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. Due to subtle structural differences and distinct biological activities among these isomers, their accurate separation and quantification are essential for research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for resolving these complex mixtures.[1][2] This document provides detailed protocols and application data for the separation of leukotriene isomers using HPLC.
Leukotriene Biosynthesis Pathway
The enzymatic cascade beginning with arachidonic acid leads to the production of various leukotrienes. Understanding this pathway is crucial for interpreting analytical results.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate analytes, thereby enhancing analytical accuracy and protecting the HPLC column.[3][4] Solid-Phase Extraction (SPE) is a commonly used technique for cleaning up biological samples like plasma, urine, or cell culture supernatants.[1]
Objective: To extract and concentrate leukotrienes from a liquid biological sample.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Adjust the pH of the sample to ~3.5 with a suitable acid (e.g., formic acid or acetic acid). This ensures that the acidic leukotrienes are in a non-ionized state for better retention on the C18 sorbent.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences. Follow with a wash of 5 mL of 10-15% methanol in water to remove less hydrophobic impurities.
-
Analyte Elution: Elute the leukotrienes from the cartridge using 2-4 mL of methanol or acetonitrile.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial HPLC mobile phase.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Filtration: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter. Alternatively, filter through a 0.2 µm or 0.45 µm syringe filter before injection.[6]
Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflow from sample collection to data analysis.
Protocol 2: Reversed-Phase HPLC for Isomer Separation
This protocol describes a gradient RP-HPLC method for the simultaneous separation of major leukotrienes. Careful adjustment of the mobile phase is key to resolving structurally similar isomers.[7]
Instrumentation & Columns:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their efficiency in resolving hydrophobic molecules.[8]
-
Guard Column: A compatible C18 guard column is recommended to extend the life of the analytical column.
Reagents:
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic Acid (TFA) (e.g., 70:30:0.1, v/v/v), pH adjusted to ~3.5.
-
Mobile Phase B: Acetonitrile/TFA (100:0.1, v/v).
-
Note: All solvents must be HPLC grade and degassed before use.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 100% Mobile Phase A or a specified mixture) for at least 20-30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the reconstituted sample.
-
Chromatographic Run: Run a linear gradient. The exact gradient will depend on the specific isomers of interest but a general profile is as follows:
-
Time 0-5 min: 100% Mobile Phase A.
-
Time 5-25 min: Linear gradient from 100% A to 100% B.
-
Time 25-30 min: Hold at 100% Mobile Phase B (column wash).
-
Time 30-35 min: Return to 100% Mobile Phase A (re-equilibration).
-
-
Detection: Monitor the column effluent using a UV detector.
-
Quantification: Identify and quantify leukotrienes by comparing their retention times and peak areas to those of authentic standards run under the same conditions.
Data Presentation
Quantitative data from HPLC analysis is crucial for comparison and interpretation.
Table 1: Typical Chromatographic Parameters for Leukotriene Separation This table summarizes common conditions and expected results for the RP-HPLC separation of key leukotrienes.
| Analyte | Column Type | Mobile Phase System | Detection (UV) | Typical Retention Time (min) | Reference |
| LTB4 | C18 | Acetonitrile/Water/Acid | 270 nm | 9.2 - 9.5 | [9] |
| 20-OH-LTB4 | C18 | Methanol/Water/Acetic Acid | 270 nm | Varies | [1] |
| LTC4 | C18 | Methanol/Water/Acetic Acid | 280 nm | Varies | [10] |
| LTD4 | C18 | Methanol/Water/Acetic Acid | 280 nm | Varies | [10] |
| LTE4 | C18 | Acetonitrile/Water/Formic Acid | 280 nm | 12.1 | [9] |
| 6-trans-LTB4 isomers | C18 | Methanol/Water/Acetic Acid | 280 nm | Varies | [11] |
Table 2: Comparison of HPLC Separation Strategies Different HPLC modes can be employed depending on the analytical goal.
| HPLC Method | Stationary Phase Principle | Primary Application | Advantages | Considerations |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18, C8) | Separation of major leukotrienes (LTB4, C4, D4, E4) and their metabolites. | Robust, reproducible, widely applicable, excellent for separating compounds with different polarities.[8] | May not resolve enantiomers (mirror-image isomers) without special additives. |
| Chiral HPLC | Chiral Selector Immobilized | Separation of enantiomers (e.g., R/S isomers). | Directly resolves enantiomers, which often have different biological activities.[12] | Columns are specialized and can be more expensive; method development can be more complex.[13][14] |
| Normal-Phase (NP-HPLC) | Polar (e.g., silica) | Separation of isomeric forms or highly polar degradation products. | Offers different selectivity compared to RP-HPLC. | Less common for routine analysis due to lower reproducibility and solvent limitations.[8] |
Chiral Separation of Leukotriene Isomers
For applications requiring the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Enantiomers have identical physical properties in a non-chiral environment, but can be resolved by forming transient diastereomeric complexes with a chiral selector on the column.[15]
-
Principle: Chiral columns contain a stationary phase with a single enantiomer of a chiral compound. This allows for differential interaction with the enantiomers in the sample, leading to different retention times.[12]
-
Common Phases: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are among the most popular and versatile for chiral separations.[14]
-
Method Development: A screening approach is often used, testing the sample against a variety of chiral columns and mobile phase systems (normal-phase, reversed-phase, and polar organic modes) to find the optimal separation conditions.[14]
This detailed guide provides a robust starting point for researchers and scientists working on the separation and analysis of leukotriene isomers. Method optimization based on specific sample types and analytical goals is always recommended for achieving the best results.
References
- 1. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. nacalai.com [nacalai.com]
- 7. scispace.com [scispace.com]
- 8. pharmacologyjournal.in [pharmacologyjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for Leukotriene C4 Methyl Ester in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent inflammatory mediator involved in the pathophysiology of asthma and other allergic diseases. It is synthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its effects by activating specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptors CysLT1R and CysLT2R.[1][2] Leukotriene C4 methyl ester (LTC4-ME) is a more lipid-soluble and stable analog of LTC4.[3] This increased stability makes it a valuable tool for in vitro studies, as it is less prone to degradation than its parent compound, allowing for more reliable and reproducible results in cell-based assays. In cellular systems, it is presumed that the methyl ester is hydrolyzed by intracellular esterases to yield the active LTC4. These application notes provide detailed protocols for utilizing LTC4-ME in key cell-based assays to investigate cysteinyl leukotriene signaling.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C31H49N3O9S | [4] |
| Molecular Weight | 639.8 g/mol | [4] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [4] |
| Storage | Store at -20°C as a solution in an organic solvent. | [4] |
Note: For cell-based assays, it is crucial to prepare fresh dilutions of LTC4-ME in a suitable aqueous buffer immediately before use to minimize hydrolysis and maintain activity.
Signaling Pathway
LTC4, generated from LTC4-ME, activates CysLT1 and CysLT2 receptors, which couple to different G proteins to initiate downstream signaling cascades. Activation of these receptors typically leads to an increase in intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[5]
Caption: LTC4 methyl ester signaling pathway.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of CysLT receptors by LTC4 generated from LTC4-ME. The human monocytic cell line U937, which endogenously expresses the CysLT1 receptor, is a suitable model for this assay.[6][7]
Experimental Workflow:
Caption: Calcium mobilization assay workflow.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound (LTC4-ME)
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Cell Preparation: Culture U937 cells in RPMI-1640 medium. The day before the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density of 1-2 x 10^5 cells/well.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.[8][9]
-
-
Measurement:
-
Place the plate in a fluorescence reader.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation) for a few cycles.
-
Add LTC4-ME at various concentrations (e.g., 10^-11 to 10^-6 M) to the wells.
-
Immediately begin recording the fluorescence ratio for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time.
-
Determine the peak response for each concentration of LTC4-ME.
-
Plot the peak response against the LTC4-ME concentration to generate a dose-response curve and calculate the EC50 value.
-
Quantitative Data (Reference Values for LTC4):
| Ligand | Receptor | Cell Type | Assay | EC50 | Reference |
| LTC4 | CysLT1R | Transfected CHO | Calcium Mobilization | ~10 nM | [3] |
| LTC4 | CysLT2R | Transfected HEK293 | Calcium Mobilization | ~10 nM | [1] |
| LTD4 | CysLT1R | Transfected CHO | Calcium Mobilization | ~1 nM | [3] |
Note: The EC50 for LTC4-ME is expected to be similar to or slightly higher than that of LTC4, depending on the rate of intracellular hydrolysis.
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to LTC4-ME stimulation.
Experimental Workflow:
Caption: ERK phosphorylation assay workflow.
Materials:
-
U937 cells or other CysLT receptor-expressing cells
-
Appropriate cell culture medium
-
LTC4-ME
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.[10]
-
Stimulate the cells with various concentrations of LTC4-ME for a predetermined time (typically 5-15 minutes).
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[10]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized phospho-ERK levels against the LTC4-ME concentration to determine the EC50.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of LTC4-ME for CysLT receptors by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Competitive binding assay workflow.
Materials:
-
Cells or tissues expressing CysLT receptors
-
Homogenization buffer
-
Radiolabeled ligand (e.g., [3H]-LTD4 for CysLT1R)
-
Unlabeled LTC4-ME
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled LTC4-ME.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11][12]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of LTC4-ME.
-
Determine the IC50 value (the concentration of LTC4-ME that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Receptor Binding Affinities (Reference Values):
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |
| LTC4 | CysLT1R (human fetal lung) | Ki ≈ 10-30 nM | [9] |
| LTD4 | CysLT1R | Kd ≈ 2.5 nM | [2] |
Conclusion
This compound is a valuable tool for studying the complex signaling pathways of cysteinyl leukotrienes. Its enhanced stability compared to LTC4 allows for more consistent results in a variety of cell-based assays. The protocols provided here for measuring intracellular calcium mobilization, ERK phosphorylation, and receptor binding offer a framework for researchers to investigate the pharmacological effects of LTC4-ME and to screen for novel modulators of the CysLT receptor system. Proper handling and consideration of its potential for intracellular hydrolysis are key to obtaining meaningful and reproducible data.
References
- 1. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. CysLT1 receptor | Leukotriene receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leukotriene C4 Methyl Ester as a Product of LTC4 Synthase Activity Using Leukotriene A4 Methyl Ester as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent lipid mediators of inflammation and allergic responses.[1] This enzyme catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to produce LTC4.[2][3] Due to its role in various inflammatory diseases, including asthma, LTC4 synthase is a significant target for drug development.[1][4]
Accurate and reliable assays are crucial for studying LTC4 synthase activity and for the screening of potential inhibitors. While LTA4 is the natural substrate for LTC4 synthase, its instability in aqueous solutions presents challenges for in vitro assays.[5][6] Leukotriene A4 methyl ester (LTA4-me) has been established as a more stable and equally active substrate for cell-free LTC4 synthase assays.[1][7] The enzymatic reaction yields leukotriene C4 methyl ester (LTC4-me), which can be readily purified and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
These application notes provide detailed protocols for a cell-free enzymatic assay of LTC4 synthase using LTA4 methyl ester as a substrate, methods for enzyme preparation, and analysis of the product, LTC4 methyl ester.
Data Presentation
Table 1: Kinetic Parameters of Human LTC4 Synthase with LTA4 and GSH
| Substrate | Km | Vmax | Reference |
| Leukotriene A4 (LTA4) | 3.6 µM | 1.3 µmol/mg/min | [7][9] |
| Glutathione (GSH) | 1.6 mM | 2.7 µmol/mg/min | [7][9] |
Signaling Pathway
The biosynthesis of leukotrienes is a critical inflammatory pathway. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted to LTA4 by 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP). LTA4 serves as a branch point and can be either hydrolyzed by LTA4 hydrolase to form LTB4, a potent chemoattractant, or conjugated with glutathione by LTC4 synthase to produce LTC4. LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4. These cysteinyl leukotrienes exert their pro-inflammatory effects by binding to specific G protein-coupled receptors (CysLT1R and CysLT2R).[2][10]
Caption: Leukotriene Biosynthesis Pathway.
Experimental Protocols
Preparation of Recombinant Human LTC4 Synthase
Purification of recombinant human LTC4 synthase is essential for conducting cell-free enzymatic assays. The following protocol is a general guideline based on established methods.[4][11]
Materials:
-
Cell line expressing recombinant human LTC4 synthase (e.g., KG-1 myeloid cell line)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
Solubilization Buffer (e.g., 0.4% sodium deoxycholate, 0.4% Triton X-102 in PBS)
-
S-hexyl-glutathione-agarose affinity column
-
Elution Buffer (e.g., 7.5 mM probenecid in wash buffer)
-
Dialysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.1% Triton X-102)
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Sonicate the cell suspension on ice to lyse the cells.
-
Microsome Preparation: Centrifuge the cell lysate at 10,000 x g for 15 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Solubilization: Resuspend the microsomal pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Affinity Chromatography: Apply the solubilized supernatant to a pre-equilibrated S-hexyl-glutathione-agarose column. Wash the column extensively with a wash buffer containing a lower concentration of detergent.
-
Elution: Elute the bound LTC4 synthase using the Elution Buffer.
-
Buffer Exchange: Remove the eluting agent (probenecid) and exchange the buffer by dialysis against the Dialysis Buffer.
-
Protein Quantification: Determine the protein concentration of the purified enzyme using the Bradford assay.
-
Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE. A single band at approximately 18 kDa is expected for pure LTC4 synthase.[11]
-
Storage: Store the purified enzyme in aliquots at -80°C.
Cell-Free LTC4 Synthase Enzymatic Assay
This protocol describes a cell-free assay to measure the activity of purified LTC4 synthase using LTA4 methyl ester as a substrate.
Caption: Cell-Free LTC4 Synthase Assay Workflow.
Materials:
-
Purified recombinant human LTC4 synthase
-
Leukotriene A4 methyl ester (LTA4-me)
-
Reduced glutathione (GSH)
-
Reaction Buffer (e.g., 50 mM Bis-Tris propane, pH 7.0, 10 mM MgCl2, 0.015% (w/v) dodecyl-β-d-maltoside (DDM))[8]
-
Stop Solution (e.g., Methanol:Acetic acid (75:1 by volume))[8]
-
Internal Standard (e.g., Prostaglandin B2 (PGB2))[8]
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Preparation of LTA4-me: LTA4-me is typically supplied in an organic solvent. Immediately before use, evaporate the solvent under a stream of nitrogen and dissolve in an appropriate solvent like ethanol with 3% (v/v) triethylamine.[8] Determine the concentration by UV absorbance.
-
Reaction Setup: In a microcentrifuge tube, combine the purified LTC4 synthase (e.g., 20 ng), GSH (final concentration 10 mM), and Reaction Buffer to a final volume of 198 µL.[8]
-
Pre-incubation: Incubate the mixture for 1 minute on ice.[8]
-
Initiation of Reaction: Start the enzymatic reaction by adding 2 µL of the LTA4-me solution (e.g., 2 mM stock to give a final concentration of 20 µM).[8]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 seconds to 10 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding 608 µL of ice-cold Stop Solution containing the internal standard (PGB2).[8]
-
Sample Preparation for HPLC: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 100 µL) onto a C18 reverse-phase column.[8]
-
Chromatography Conditions: Elute the products using a suitable gradient of solvents, for example, a mobile phase of methanol/water/acetic acid. The exact gradient will need to be optimized for the specific column and system. Monitor the absorbance at 280 nm to detect the leukotrienes.
-
Quantification: Identify the LTC4 methyl ester peak based on its retention time relative to a standard. Quantify the amount of product formed by comparing the peak area of LTC4-me to that of the internal standard.
Conclusion
The use of Leukotriene A4 methyl ester as a substrate for LTC4 synthase provides a stable and reliable method for studying the enzyme's activity in a cell-free system. The detailed protocols provided in these application notes offer a comprehensive guide for researchers in academia and the pharmaceutical industry to investigate the function of LTC4 synthase and to screen for novel inhibitors that could lead to the development of new anti-inflammatory therapies. Accurate determination of enzymatic activity and kinetic parameters is fundamental to advancing our understanding of the role of leukotrienes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of human lung leukotriene C4 synthase and preparation of a polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Study of Leukotriene C4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As the parent of the cysteinyl leukotrienes (cys-LTs), LTC4 plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The methyl ester form of LTC4 is a more lipid-soluble analog, making it a valuable tool for in vitro research, particularly in cell-based and cell-free assay systems designed to investigate the biosynthesis and signaling of cys-LTs and to screen for potential therapeutic inhibitors. This document provides detailed protocols for the preparation and use of LTC4 methyl ester in such studies.
Preparation of Leukotriene C4 Methyl Ester
The synthesis of LTC4 methyl ester is achieved through the enzymatic conjugation of leukotriene A4 (LTA4) methyl ester and glutathione (GSH), catalyzed by LTC4 synthase (LTC4S).
Protocol 1: Enzymatic Synthesis of LTC4 Methyl Ester
This protocol is adapted from methodologies utilizing purified LTC4 synthase or microsomal preparations containing the enzyme.
Materials:
-
Leukotriene A4 (LTA4) methyl ester
-
Reduced glutathione (GSH)
-
Purified human recombinant LTC4 synthase or microsomes from HEK293 cells overexpressing LTC4S
-
Tris-HCl buffer (25 mM, pH 7.8)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Ethanol
-
Argon or Nitrogen gas
-
Reverse-phase C18 HPLC column
-
Acetonitrile
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation of Reaction Mixture: In a light-protected vessel, prepare the reaction buffer consisting of 25 mM Tris-HCl, pH 7.8, and 5 mM GSH. If using purified enzyme, the addition of MgCl2 may augment activity. Degas the buffer with argon or nitrogen gas to minimize oxidation.
-
Enzyme and Substrate Addition: Add the purified LTC4 synthase or the microsomal preparation to the reaction buffer. The optimal enzyme concentration should be determined empirically.
-
Initiation of Reaction: Dissolve LTA4 methyl ester in ethanol and add it to the reaction mixture to a final concentration of 1-30 µM. LTA4 methyl ester is more stable than its free acid form.[1] The reaction should be carried out in the dark at 4°C to 37°C, depending on the enzyme's stability and activity.
-
Reaction Quenching: After a predetermined incubation time (e.g., 10-30 minutes), quench the reaction by adding two volumes of ice-cold methanol.
-
Purification by HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the LTC4 methyl ester using a reverse-phase C18 HPLC column.
-
A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% TFA. The exact gradient will need to be optimized but can start with a low percentage of acetonitrile and ramp up to elute the more hydrophobic LTC4 methyl ester.
-
Monitor the elution profile at 280 nm, the characteristic absorbance maximum for the triene chromophore of leukotrienes.[2]
-
-
Solvent Removal and Storage:
-
Collect the fractions containing the purified LTC4 methyl ester.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Lyophilize the aqueous fraction to obtain the purified LTC4 methyl ester as a solid.
-
Store the purified product at -80°C under an inert atmosphere (argon or nitrogen) to ensure stability for at least one year.[3][4]
-
In Vitro Assays Using this compound
Cell-Free LTC4 Synthase Activity Assay
This assay is ideal for screening potential inhibitors of LTC4S in a controlled environment.
Protocol 2: Microsomal LTC4 Synthase Activity Assay
Materials:
-
Microsomes from HEK293 cells stably expressing human LTC4S
-
Leukotriene A4 (LTA4) methyl ester (substrate)
-
Reduced glutathione (GSH)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (25 mM, pH 7.8)
-
Ice-cold methanol
-
Internal standard (e.g., deuterated LTC4 methyl ester)
-
UPLC-MS/MS system or ELISA kit for LTC4
Procedure:
-
Preparation of Microsomes: Culture HEK293 cells stably expressing LTC4S. Harvest the cells and prepare microsomal fractions using standard cell fractionation techniques (e.g., differential centrifugation). Determine the protein concentration of the microsomal preparation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, pre-incubate the microsomes (e.g., 10-50 µg of protein) with the test compounds or vehicle (e.g., 2% DMSO) in 25 mM Tris-HCl buffer (pH 7.8) containing 5 mM GSH for 10 minutes at 4°C.[5]
-
Reaction Initiation: Start the reaction by adding LTA4 methyl ester to a final concentration of 1 µM.[5]
-
Incubation: Incubate the reaction mixture for 10 minutes at 4°C.[5]
-
Reaction Termination: Stop the reaction by adding one volume of ice-cold methanol.[5]
-
Quantification of LTC4 Methyl Ester:
-
UPLC-MS/MS: Add an internal standard (e.g., 5 ng of d5-LTC4 methyl ester).[5] Perform solid-phase extraction to purify the sample, and then analyze the formed LTC4 methyl ester by UPLC-MS/MS.[5]
-
ELISA: Use a commercially available LTC4 ELISA kit, following the manufacturer's instructions. Note that most kits are designed for LTC4, so saponification of the methyl ester to the free acid may be required prior to analysis.
-
Whole-Cell Assay for LTC4 Production
This assay assesses the ability of compounds to inhibit LTC4 production in a more physiologically relevant cellular context.
Protocol 3: LTC4 Production in Mast Cells or Eosinophils
Materials:
-
Mast cells (e.g., cord blood-derived mast cells) or eosinophils.
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore A23187, PAF, or anti-IgE for sensitized cells).
-
Test compounds
-
ELISA kit for LTC4 or HPLC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture the mast cells or eosinophils under appropriate conditions. Pre-incubate the cells with the test compounds or vehicle for a specified period.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to induce LTC4 production. For example, eosinophils can be stimulated with 2 µM calcium ionophore A23187.[6] For IgE-sensitized mast cells, stimulation can be achieved with anti-IgE.[7]
-
Sample Collection: After the desired stimulation time (e.g., 15-30 minutes), centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Quantification of LTC4: Measure the concentration of LTC4 in the supernatant using a validated LTC4 ELISA kit or by HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of LTC4 and its methyl ester.
Table 1: Kinetic Parameters of LTC4 Synthase
| Substrate | Enzyme Source | Km | Vmax | Reference |
| LTA4 | Guinea Pig Lung LTC4S | 3 µM | 108 nmol/3 min/µg | [8] |
| LTA4 | Human Recombinant LTC4S | 3.6 µM | 1.3 µmol/mg/min | [9][10] |
| LTA4 | Mouse Recombinant LTC4S | 36 ± 8 µM | - | [11] |
| LTA4 | Human Recombinant LTC4S | 23 ± 3 µM | - | [11] |
| GSH | Human Recombinant LTC4S | 1.6 mM | 2.7 µmol/mg/min | [9][10] |
Table 2: IC50 Values of LTC4S Inhibitors
| Inhibitor | Assay Type | Enzyme/Cell Type | IC50 | Reference |
| MK-886 | Cell-free & Whole-cell | HEK293 expressing LTC4S | 3.1–3.5 μM | [12] |
| TK04a | Cell-free | HEK293 expressing LTC4S | 17 nM | [12] |
| TK04a | Whole-cell | HEK293 expressing 5-LOX & LTC4S | 300 nM | [12] |
| Compound 1 | Enzyme Assay | Human Recombinant LTC4S | 1.9 µM | [13] |
| TK04 | Enzyme Assay | Mouse LTC4S | 135 ± 30 nM | [11] |
| TK04 | Enzyme Assay | Human LTC4S | 134 ± 16 nM | [11] |
| LTC4 (Product Inhibition) | Enzyme Assay | Guinea Pig Lung LTC4S | 2.1 µM | [8] |
| LTC3 (Product Inhibition) | Enzyme Assay | Guinea Pig Lung LTC4S | 0.3 µM | [8] |
| 5-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the preparation of LTC4 methyl ester.
Caption: Simplified LTC4 signaling pathway.
Caption: General workflow for in vitro LTC4 assays.
References
- 1. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Blood eosinophil leukotriene C4 production in asthma of different severities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Helper Cell Type 2 Cytokines Coordinately Regulate Immunoglobulin E–Dependent Cysteinyl Leukotriene Production by Human Cord Blood–Derived Mast Cells: Profound Induction of Leukotriene C4 Synthase Expression by Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of highly purified leukotriene C4 synthase of guinea pig lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Cysteinyl Leukotriene Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing microvascular permeability, and promoting mucus secretion.[1][2][3] Accurate and reliable quantification of CysLTs in biological matrices is therefore essential for both basic research and the development of therapeutic interventions targeting the CysLT pathway.
This document provides detailed application notes and protocols for the analysis of cysteinyl leukotrienes using various analytical techniques. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methods for their specific research needs.
Analytical Methods Overview
Several analytical methods are available for the quantification of CysLTs, each with its own advantages and limitations. The most commonly employed techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for screening large numbers of samples.[4]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): A highly sensitive and specific method for the definitive quantification of individual CysLTs.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the analysis of CysLTs, often requiring derivatization.[7][8]
The choice of method depends on factors such as the required sensitivity and specificity, sample throughput, and the availability of instrumentation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different analytical methods used in cysteinyl leukotriene analysis.
Table 1: Immunoassay (ELISA/EIA) Performance Characteristics
| Analyte | Method | Sample Matrix | Assay Range (pg/mL) | Sensitivity (pg/mL) | Source |
| CysLTs (LTC4, LTD4, LTE4) | Competitive EIA | Cell Culture Supernatants, Urine | - | < 26.6 | [Sigma-Aldrich] |
| CysLTs (LTC4, LTD4, LTE4) | Competitive ELISA | Urine, Plasma, Culture Medium | 7.8 - 1,000 | 24 (80% B/B0) | [Cayman Chemical] |
| CysLTs (LTC4, LTD4, LTE4) | Competitive ELISA | Urine and other sample matrices | 8.6 - 2,500 | 40.5 (80% B/B0) | [Cayman Chemical] |
Table 2: Mass Spectrometry (LC-MS/MS) Performance Characteristics
| Analyte | Method | Sample Matrix | LLOQ (pg/mL) | LOD (pg/mL) | Dynamic Range (pg/mL) | Source |
| LTE4 | UHPLC-MS/MS | Human Sputum | 19.5 | 9.8 | 9.8 - 5,000 | [5] |
| LTB4 | UHPLC-MS/MS | Human Sputum | 39.0 | 19.5 | 19.5 - 10,000 | [5] |
| LTE4 | LC-MS/MS | Human Urine | - | ~9 | Linear over 100-fold range | [9] |
| LTE4 | LC-MS/MS | Urine | - | - | Linear from 5 - 500 | [10] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) of CysLTs from Plasma
This protocol is adapted from a method for lipid mediator profiling.
Materials:
-
Methanol
-
Acidified water (pH 3.5)
-
C18 SPE cartridge (e.g., 100 mg/3 mL)
-
Methyl formate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation: Add internal standards to the plasma sample, followed by cold methanol to precipitate proteins.
-
Sample Dilution: After centrifugation to remove precipitated proteins, reduce the sample volume to 1 mL using a gentle stream of nitrogen. Add 9 mL of acidified water (pH 3.5).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by eluting with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute the CysLTs with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 1:1 methanol:water. Vortex and centrifuge to remove any remaining precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.[11]
Quantification of CysLTs by Competitive Enzyme Immunoassay (EIA)
This is a general protocol based on commercially available EIA kits.
Materials:
-
Cysteinyl Leukotriene EIA Kit (containing standard, tracer, antibody, wash buffer, etc.)
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Adjustable pipettes
-
Orbital shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as described in the kit manual.
-
Plate Setup: Add assay buffer, standards, or samples to the appropriate wells of the goat anti-mouse IgG coated plate.
-
Competitive Binding: Add the CysLT-acetylcholinesterase (AChE) conjugate (tracer) and the CysLT monoclonal antibody to the wells. Incubate for the recommended time (e.g., 2 hours or 18 hours) on an orbital shaker.[1][12][13]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Development: Add Ellman's Reagent (or another appropriate substrate) to each well and incubate for the specified time (e.g., 60-120 minutes) to allow for color development.[1][12]
-
Reading: Read the absorbance of each well at 405-420 nm using a microplate reader.[1][12][13]
-
Calculation: Calculate the concentration of CysLTs in the samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of CysLTs in the sample.
Quantification of Urinary LTE4 by UHPLC-MS/MS
This protocol is a generalized procedure based on published methods.[5][6][9][10]
Materials:
-
UHPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid (or other suitable modifier)
-
Mobile phase B: Acetonitrile with 0.1% formic acid (or other suitable modifier)
-
LTE4 standard and stable isotope-labeled internal standard (e.g., d3-LTE4)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation (SPE):
-
Spike urine samples with the internal standard.
-
Acidify the urine to approximately pH 3.
-
Perform SPE as described in the "Sample Preparation" section to extract and concentrate the LTE4.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
UHPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
-
Mass Spectrometric Detection:
-
Ionize the eluted analytes using electrospray ionization (ESI) in negative ion mode.
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for LTE4 and its internal standard (e.g., m/z 438 -> 333 for LTE4).[9]
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify the amount of LTE4 in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Cysteinyl Leukotriene Biosynthesis and Signaling Pathway.
Caption: Solid Phase Extraction (SPE) Workflow for CysLTs from Plasma.
Caption: General Workflow for Competitive ELISA of CysLTs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of cysteinyl leukotrienes and leukotriene B4 by gas chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Cell-Free Assays for Unraveling Leukotriene C4 Synthase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, potent lipid mediators implicated in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis. As a key player in the inflammatory cascade, LTC4 synthase represents a significant therapeutic target. Cell-free assays provide a robust and controlled in vitro system to investigate the enzymatic activity of LTC4 synthase, characterize its kinetic properties, and screen for potential inhibitors. These assays are indispensable tools in both basic research and drug development, offering a more direct assessment of enzyme function without the complexities of cellular systems.
This document provides detailed application notes and protocols for conducting cell-free assays to measure LTC4 synthase activity, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Assay Principles
Cell-free assays for LTC4 synthase activity are designed to measure the enzymatic conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to produce LTC4. The core components of these assays include a source of active LTC4 synthase, the substrates LTA4 and GSH, and a detection system to quantify the resulting LTC4 product.
A significant challenge in these assays is the inherent instability of the substrate LTA4. To overcome this, innovative cell-free systems have been developed that utilize the in situ generation of LTA4. This is achieved by co-incubating a source of 5-lipoxygenase (5-LOX), the enzyme that produces LTA4 from arachidonic acid (AA), with the LTC4 synthase preparation. This approach provides a continuous supply of LTA4 to the LTC4 synthase, mimicking a more physiological process.
Alternatively, a more stable methyl ester form of LTA4 can be used as a substrate, which has been shown to be as active as the sodium salt form and offers advantages in terms of stability and reduced background in the assay.
The source of LTC4 synthase is typically microsomal fractions isolated from cells overexpressing the enzyme, such as HEK293 cells. This ensures a high concentration of the active enzyme, facilitating sensitive detection of its activity.
Detection Methods
The quantification of the LTC4 product is commonly performed using highly sensitive analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and direct quantification of LTC4 from the reaction mixture.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput method for detecting LTC4 with high sensitivity and specificity.
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides the highest level of specificity and sensitivity for the absolute quantification of LTC4.
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of LTC4 synthesis and a typical experimental workflow for a cell-free LTC4 synthase assay.
Protocols
Protocol 1: Cell-Free LTC4 Synthase Activity Assay Using Microsomal Fractions
This protocol describes the measurement of LTC4 synthase activity in microsomal fractions prepared from cells overexpressing the enzyme.
Materials:
-
Microsomal preparation containing LTC4 synthase
-
Potassium phosphate buffer (pH 7.4)
-
Reduced Glutathione (GSH)
-
Leukotriene A4 (LTA4) methyl ester
-
Methanol (ice-cold)
-
HPLC system or ELISA kit for LTC4 detection
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from HEK293 cells transiently or stably expressing human LTC4 synthase according to standard cell fractionation procedures. Determine the total protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of potassium phosphate buffer (0.1 M, pH 7.4)
-
10 µL of GSH solution (50 mM in water, final concentration 5 mM)
-
10 µL of microsomal preparation (e.g., 20 µg of total protein)
-
-
Initiate Reaction: To start the reaction, add 5 µL of LTA4 methyl ester solution (e.g., 200 µM in ethanol, final concentration 20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold methanol.
-
Sample Preparation for Analysis: Centrifuge the mixture at 14,000 x g for 5 minutes to pellet the precipitated protein. Collect the supernatant for LTC4 analysis.
-
LTC4 Quantification: Analyze the supernatant for LTC4 content using a validated HPLC method, a commercial ELISA kit, or LC-MS/MS.
Protocol 2: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of LTC4 synthase activity.
Materials:
-
Same as Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, step 2.
-
Add Inhibitor: Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the reaction mixture with the test compound for 15-30 minutes on ice or at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate and Stop Reaction: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from LTC4 synthase assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of Human LTC4 Synthase
| Substrate | Km (µM) | Vmax (µmol/mg/min) | Reference |
| LTA4 | 3.6 | 1.3 | |
| GSH | 1600 | 2.7 |
Table 2: IC50 Values of Known LTC4 Synthase Inhibitors
| Inhibitor | Cell-Free Assay IC50 (µM) | Reference |
| MK-886 | 3.1 - 3.5 | |
| TK04a | 0.017 | |
| Compound 1 | 1.9 |
Conclusion
Cell-free assays are powerful tools for the detailed investigation of Leukotriene C4 synthase activity. The protocols and application notes provided herein offer a solid foundation for researchers to establish and conduct robust and reliable assays for both fundamental enzymatic studies and for the screening and characterization of novel LTC4 synthase inhibitors. The ability to directly measure enzyme kinetics and inhibitor potency in a controlled environment is crucial for advancing our understanding of this important enzyme and for the development of new therapeutic agents for inflammatory diseases.
Application Notes and Protocols for Leukotriene Analysis from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction and preparation of leukotrienes from various biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. They are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Accurate quantification of leukotrienes (e.g., LTB₄, LTC₄, LTD₄, and LTE₄) in biological fluids is crucial for understanding their role in pathophysiology and for the development of novel therapeutics. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.
Leukotriene Signaling Pathway
The biosynthesis of leukotrienes begins with the enzymatic conversion of arachidonic acid. The following diagram illustrates the key steps in the leukotriene signaling cascade.
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate leukotriene analysis, as these molecules are often present at low concentrations in complex biological matrices. The most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparison of Sample Preparation Techniques
The following tables summarize the performance of different sample preparation techniques for the analysis of leukotrienes in various biological fluids.
Table 1: Comparison of Techniques for Leukotriene Analysis in Plasma/Serum
| Technique | Analyte | Recovery (%) | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| SPE | LTB₄ | 85 - 95 | 10 | 30 | [1] |
| LTC₄ | 80 - 90 | 50 | 150 | [2] | |
| LLE | LTB₄ | 86.4 - 103.2 | 500 | 1000 | [3] |
| Montelukast | 53 - 62 | 5000 | 10000 | [4] | |
| PPT | LTB₄ | 86.4 - 103.2 | 500 | 1000 | [3][5] |
| PGE₂ | 95.1 - 104.7 | 500 | 1000 | [3][5] |
*Note: Montelukast is a leukotriene receptor antagonist, and PGE₂ is another eicosanoid often analyzed alongside leukotrienes. Data for these compounds are included for comparative purposes.
Table 2: Comparison of Techniques for Leukotriene Analysis in Urine
| Technique | Analyte | Recovery (%) | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| SPE | LTE₄ | 72 - 90+ | 9 - 50 | 50 | [6] |
| LTB₄ | 86.4 - 101.1 | 370 | 1220 | ||
| LLE | Organic Acids* | ~77.4 | - | - | |
| Direct Injection | LTE₄ | Not Applicable | 5 | - |
*Note: Data for general organic acids is provided as a reference for LLE performance in urine.
Table 3: Leukotriene Levels in Bronchoalveolar Lavage Fluid (BALF) and Synovial Fluid
| Fluid | Analyte | Condition | Concentration (pg/mL) | Reference |
| BALF | LTB₄ | Scleroderma Lung Disease | 251 ± 170 | [7] |
| LTE₄ | Scleroderma Lung Disease | 479 ± 301 | [7] | |
| LTB₄ | Unilateral Acute Lung Injury | 39100 ± 8000 | [8] | |
| LTD₄ | Unilateral Acute Lung Injury | 25000 ± 6000 | [8] | |
| Synovial Fluid | LTB₄ | Rheumatoid Arthritis | - | [9] |
| LTC₄ | Rheumatoid Arthritis | 179 ± 16 | ||
| LTD₄/LTE₄ | Rheumatoid Arthritis | Significantly higher than Osteoarthritis |
Experimental Protocols
Solid-Phase Extraction (SPE) for Leukotrienes from Urine
This protocol is suitable for the extraction of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) from human urine.
Materials:
-
C18 SPE Cartridges (e.g., Sep-Pak C18)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hexane (HPLC grade)
-
Internal Standard (e.g., deuterated LTE₄)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
Protocol Workflow:
Detailed Steps:
-
Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge at 2000 x g for 10 minutes to pellet any sediment.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard solution. Vortex briefly to mix.
-
Acidification: Adjust the pH of the sample to approximately 4.0 with a dilute acid (e.g., 1 M acetate buffer or dilute HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences. Allow the cartridge to dry after this step.
-
-
Elution: Elute the leukotrienes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the analytical system.
Liquid-Liquid Extraction (LLE) for Leukotrienes from Plasma
This protocol describes a general procedure for the extraction of leukotrienes from plasma using LLE.
Materials:
-
Plasma sample
-
Internal Standard (e.g., deuterated LTB₄)
-
Extraction Solvent (e.g., tert-butyl methyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of sulfidopeptide leukotrienes and their metabolism in human synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recovery of leukotriene E4 from the urine of patients with airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of cysteinyl leukotrienes in human urine: enhanced excretion in patients with liver cirrhosis and hepatorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterium-Labeled Leukotriene C4 Methyl Ester as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its quantification in biological matrices is crucial for research in asthma, allergic reactions, and other inflammatory diseases. Due to its low endogenous concentrations and susceptibility to matrix effects in complex samples, the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the use of deuterium-labeled Leukotriene C4 methyl ester (LTC4-d5 methyl ester) as an internal standard for the quantitative analysis of LTC4 methyl ester in biological samples. The methyl ester form of LTC4 is often used in analyses as it can improve chromatographic properties and extraction efficiency.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. This allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample extraction, handling, and instrument response.
Leukotriene C4 Signaling Pathway
Leukotriene C4 is synthesized from arachidonic acid through a series of enzymatic steps. It then exerts its biological effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptors (CysLT1R and CysLT2R). This binding initiates intracellular signaling cascades that lead to physiological responses such as bronchoconstriction and increased vascular permeability.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Cell Culture Supernatants
This protocol is designed for the extraction of LTC4 methyl ester from cell culture media.
Materials:
-
Cell culture supernatant
-
LTC4-d5 methyl ester internal standard solution (in ethanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect cell culture supernatant and centrifuge at 2000 x g for 10 minutes at 4°C to remove cells and debris.
-
Internal Standard Spiking: Transfer 1 mL of the clarified supernatant to a clean tube. Add a known amount of LTC4-d5 methyl ester internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elution: Elute the LTC4 methyl ester and the internal standard with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reverse-phase chromatographic method is suitable for the separation of LTC4 methyl ester.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Tandem Mass Spectrometry (MS/MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
General Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
MRM Transitions and Collision Energies:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LTC4 Methyl Ester | 638.3 | 271.1 | 25 |
| 638.3 | 306.1 | 20 | |
| LTC4-d5 Methyl Ester | 643.3 | 271.1 | 25 |
| 643.3 | 311.1 | 20 |
Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound using a deuterium-labeled internal standard is depicted below.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (LTC4 methyl ester) to the peak area of the internal standard (LTC4-d5 methyl ester). A calibration curve is constructed by analyzing a series of standards with known concentrations of LTC4 methyl ester and a constant concentration of the internal standard. The concentration of LTC4 methyl ester in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
Conclusion
The use of deuterium-labeled this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of LTC4 methyl ester in complex biological matrices. The detailed protocols provided in this document serve as a comprehensive guide for researchers in the field of inflammation and drug development.
Troubleshooting & Optimization
Leukotriene C4 Methyl Ester: Technical Support & Troubleshooting Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Leukotriene C4 (LTC4) methyl ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Leukotriene C4 methyl ester upon receipt?
For long-term stability, this compound should be stored at -80°C in a solution of ethanol or an ethanol:water (95:5) mixture.[1][2] When stored under these conditions and protected from light, the compound is stable for at least one year.[1][2]
Q2: Can I store this compound at temperatures other than -80°C?
Q3: In which solvents is this compound soluble?
Solubility information for the deuterated analog, Leukotriene C4-d5 methyl ester, provides a good reference for the solubility of the unlabeled compound. The data is summarized in the table below.
| Solvent | Approximate Solubility[2] |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 1 mg/mL |
| Ethanol:Water (95:5) | 2 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.1 mg/mL |
Q4: How do I prepare solutions of this compound in a different solvent?
If your experiment requires a solvent other than the one it is supplied in, it is recommended to evaporate the original solvent under a gentle stream of dry nitrogen gas. Once the solvent is completely evaporated, you can immediately reconstitute the compound in the desired solvent. Ensure the new solvent is of high purity and degassed if necessary.
Q5: Is this compound stable in aqueous solutions?
Leukotrienes, in general, are known to be unstable in acidic aqueous solutions.[3] While the methyl ester form is generally more stable than its free acid counterpart, prolonged exposure to aqueous buffers, especially at acidic pH, may lead to degradation.[3][4] It is advisable to prepare aqueous solutions fresh before use and to use buffers with a neutral or slightly alkaline pH.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound.
-
Possible Cause 1: Improper Storage. The compound was not stored at -80°C or was subjected to multiple freeze-thaw cycles.
-
Solution: Always store the stock solution at -80°C and prepare single-use aliquots to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Degradation in Aqueous Buffer. The compound was left in an aqueous buffer for an extended period before use.
-
Solution: Prepare aqueous solutions of this compound immediately before your experiment. Avoid storing it in aqueous buffers for prolonged periods.
-
-
Possible Cause 3: Exposure to Light. The compound is light-sensitive.
-
Solution: Protect the stock solution and any prepared solutions from light by using amber vials or by wrapping the containers in foil.
-
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC).
The presence of extra peaks may indicate the formation of degradation products.
-
Possible Cause 1: Oxidation. Leukotrienes are susceptible to oxidation.
-
Solution: Use high-purity, antioxidant-free solvents. If preparing solutions in aqueous buffers, consider de-gassing the buffer to remove dissolved oxygen.
-
-
Possible Cause 2: Acid-catalyzed Hydrolysis. If working in an acidic environment, the methyl ester could be hydrolyzed to the less stable free acid, which can then degrade further.[3]
-
Solution: Maintain a neutral or slightly alkaline pH in your experimental setup whenever possible.
-
Experimental Protocols
Protocol 1: Preparation of Aliquots for Long-Term Storage
This protocol outlines the steps to create single-use aliquots of this compound to maintain its stability.
Caption: Aliquoting protocol for this compound.
Protocol 2: General Procedure for Assessing Stability via HPLC
This protocol provides a general framework for designing a stability study of this compound in a specific solvent.
Caption: HPLC-based stability assessment workflow.
Potential Degradation Pathways
Understanding the potential degradation pathways of Leukotriene C4 is crucial for troubleshooting and data interpretation. While specific pathways for the methyl ester are not extensively documented, the degradation of the parent compound provides valuable insights.
Caption: Potential degradation routes of Leukotriene C4.
References
- 1. Oxidative degradation of leukotriene C4 by human monocytes and monocyte-derived macrophages [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Leukotriene C4 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Leukotriene C4 (LTC4) and its primary metabolites, Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of cysteinyl leukotrienes.
Peak Shape Problems
Question: Why are my LTC4, LTD4, and LTE4 peaks tailing?
Answer: Peak tailing for cysteinyl leukotrienes in reversed-phase HPLC can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the leukotrienes, causing tailing.
-
Solution: Use a column with high-purity silica and effective end-capping. Operating the mobile phase at a low pH (e.g., using 0.1% formic or acetic acid) can suppress the ionization of silanol groups, minimizing these interactions. The addition of mobile phase additives like trifluoroacetic acid and triethylamine can also improve peak shape for peptido-leukotrienes.[1]
-
-
Column Contamination: Accumulation of matrix components from biological samples on the column inlet frit or the stationary phase can lead to peak distortion.
-
Solution: Ensure thorough sample cleanup before injection. Use a guard column to protect the analytical column. If contamination is suspected, reverse-flush the column (if permitted by the manufacturer) or clean it with a strong solvent wash series.[2]
-
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analytes as they travel through the column.
-
Solution: Ensure your buffer concentration is sufficient for the sample matrix and pH requirements of the method. If buffer-related issues are suspected, doubling the buffer concentration can be a useful diagnostic step.[2]
-
Question: My peaks are showing fronting. What is the likely cause?
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Retention Time & Resolution Issues
Question: My retention times are shifting between runs. What should I check?
Answer: Retention time shifts can be sudden or gradual. A systematic approach is key to diagnosing the issue:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[5]
-
Solution: Prepare fresh mobile phase for each analysis batch. Ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.[5]
-
Solution: Use a thermostatted column compartment to maintain a stable temperature throughout the analysis.
-
-
HPLC System Equilibration: Insufficient column equilibration between gradient runs will lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10 column volumes.[6]
-
-
Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inaccurate flow rates and retention time shifts.
-
Solution: Perform regular preventative maintenance on your HPLC system. Check for pressure fluctuations, which can indicate pump problems.[7]
-
Question: How can I improve the resolution between LTC4, LTD4, and LTE4?
Answer: Improving the separation between these structurally similar compounds often requires careful method optimization:
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve resolution.[8][9]
-
Optimize the Gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, provides more opportunity for the analytes to separate on the column.[6][8]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Select an Appropriate Column: A column with a smaller particle size (e.g., 3 µm vs. 5 µm) will provide higher efficiency and better resolution. Longer columns also increase resolution but will result in longer run times and higher backpressure.[9][10]
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, though it will also increase the analysis time.[8][11]
Data Presentation: HPLC Parameters for Leukotriene Analysis
The following tables summarize typical HPLC parameters used for the separation of LTC4 and its metabolites, compiled from various methodologies.
Table 1: HPLC Column and Mobile Phase Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Nucleosil 100 C18 (5 µm, 4.6 x 250 mm)[12] | Reversed-phase C18 (3 µm particles)[1] | Phenomenex Synergi Hydro-RP (2.5 µm, 100 x 3 mm) [for LTB4, adaptable] |
| Mobile Phase A | Water | Water with 0.1% Trifluoroacetic Acid (TFA) and Triethylamine | 0.1% Acetic Acid and 0.036% Ammonium Hydroxide in Water:Methanol (90:10) |
| Mobile Phase B | Methanol/Water/Glacial Acetic Acid (pH 6.0)[12] | Acetonitrile with 0.1% TFA and Triethylamine | Methanol |
| Detection | UV at 280 nm[13] | UV, switching from 280 nm to 235 nm[1] | Tandem Mass Spectrometry (MS/MS) |
Table 2: Example Gradient Elution Profiles
| Time (min) | % Mobile Phase B (Condition 1 from Table 1)[12] |
| 0 - 15 | 72% (Methanol/Water/Acetic Acid) |
| 15 - 25 | Convex gradient to 76% |
| 25 - 35 | Hold at 76% |
Note: Gradient profiles are highly method-specific and require optimization for individual HPLC systems and columns.
Table 3: Reported Retention Times
| Analyte | Retention Time (min) - Method A | Retention Time (min) - Method B |
| LTC4 | ~1.4[14] | ~5.3[15] |
| LTD4 | ~1.8[14] | - |
| LTE4 | ~2.0[14] | ~14.0[15] |
Retention times are highly dependent on the specific column, mobile phase, and flow rate used and should be determined experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Leukotrienes from Plasma
This protocol is a general guideline for extracting leukotrienes from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled leukotriene).
-
Precipitate proteins by adding 2 volumes of cold acetonitrile. Vortex and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Follow with a second wash of 5 mL of 15% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the leukotrienes from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial HPLC mobile phase. The sample is now ready for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Leukotrienes from Urine
This protocol provides a general method for extracting leukotrienes from urine samples.
-
Sample Preparation:
-
To 5 mL of urine, add an appropriate internal standard.
-
Acidify the sample to approximately pH 3.0 by adding 1M formic or acetic acid. This step is crucial for efficient extraction of the acidic leukotrienes.
-
-
Extraction:
-
Add 10 mL of an organic solvent mixture, such as isopropanol/dichloromethane.[12]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the lower organic layer to a new, clean tube using a glass pipette.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.
-
Visualizations
Caption: Metabolic conversion of Arachidonic Acid to cysteinyl leukotrienes LTC4, LTD4, and LTE4.
Caption: General experimental workflow for the analysis of leukotrienes by HPLC.
References
- 1. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. mastelf.com [mastelf.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
Troubleshooting low signal in Leukotriene C4 ELISA.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with their Leukotriene C4 (LTC4) ELISA experiments.
Troubleshooting Guide: Low Signal
A low or absent signal in your Leukotriene C4 ELISA can be frustrating. This guide provides a systematic approach to identifying and resolving the most common causes.
Issue 1: Weak or No Signal in All Wells (Including Standards)
This often points to a systemic issue with the assay setup or reagents.
Possible Causes and Solutions:
-
Reagent Preparation and Storage:
-
Question: Were all reagents brought to room temperature before use?
-
Answer: Cold reagents can lead to inefficient reactions. It is recommended to allow all kit components to sit on the bench for at least 15-30 minutes to reach room temperature before starting the assay.[1][2]
-
Question: Were the reagents stored correctly?
-
Answer: Most ELISA kits require storage at 2-8°C.[1] Always double-check the storage conditions on the kit label and ensure no components were improperly stored (e.g., frozen when they should be refrigerated).
-
Question: Have any of the reagents expired?
-
Answer: Confirm the expiration dates on all reagents. Do not use expired components as they may have lost their activity.[1][2]
-
Question: Was the wash buffer prepared correctly?
-
Answer: Ensure the concentrated wash buffer was diluted according to the manufacturer's instructions. Using an incorrect wash buffer concentration can affect the results.
-
-
Procedural Errors:
-
Question: Was a key reagent omitted or added in the wrong order?
-
Answer: Carefully review the kit protocol to ensure all steps were followed in the correct sequence.[3][4] An omitted reagent, such as the HRP-conjugate or substrate, will result in no signal.[1]
-
Question: Were the incubation times and temperatures correct?
-
Answer: Inadequate incubation times can lead to incomplete binding and a weaker signal.[4] Ensure you are following the recommended incubation parameters for your specific kit.
-
Question: Was the plate reader set to the correct wavelength?
-
Answer: The optical density (OD) for most LTC4 ELISAs is measured at 450 nm after the addition of the stop solution.[1] Verify the plate reader settings.
-
Issue 2: Low Signal in Sample Wells but Standard Curve is Acceptable
This suggests a problem with the samples themselves or their handling.
Possible Causes and Solutions:
-
Sample Concentration:
-
Question: Is the Leukotriene C4 concentration in your samples below the detection limit of the assay?
-
Answer: The assay range for LTC4 ELISA kits can vary.[5] If you suspect low LTC4 levels, you may need to concentrate your samples or use a more sensitive assay kit.
-
-
Sample Collection and Storage:
-
Question: Were the samples collected and stored properly?
-
Answer: Improper sample handling can lead to degradation of LTC4.
-
-
Interfering Substances:
-
Question: Could there be interfering substances in your sample matrix?
-
Answer: Some components in complex samples like serum or plasma can interfere with the assay. It may be necessary to dilute your samples in the provided sample diluent.[6]
-
Key Experimental Protocols
Standard Dilution Series Preparation (Example Protocol)
This is a general example; always refer to your specific kit's manual.
-
Label a series of microcentrifuge tubes.
-
Pipette the specified amount of standard diluent into each tube.
-
Add the concentrated standard to the first tube to create the highest standard concentration.
-
Perform a serial dilution by transferring a defined volume from the previous tube to the next, mixing thoroughly at each step.
-
The standard diluent serves as the zero standard (blank).
| Tube | Standard Concentration (ng/mL) | Volume of Standard Diluent | Volume Transferred from Previous Tube |
| 1 | 10 | 900 µL | 100 µL of stock |
| 2 | 5 | 500 µL | 500 µL from Tube 1 |
| 3 | 2.5 | 500 µL | 500 µL from Tube 2 |
| 4 | 1.25 | 500 µL | 500 µL from Tube 3 |
| 5 | 0.625 | 500 µL | 500 µL from Tube 4 |
| 6 | 0.313 | 500 µL | 500 µL from Tube 5 |
| 7 | 0 (Blank) | 500 µL | 0 |
General ELISA Procedure (Sandwich ELISA)
This protocol outlines the basic steps for a sandwich ELISA.
-
Coating: An antibody specific for LTC4 is pre-coated onto the microplate wells.[1][2]
-
Sample/Standard Addition: Add standards and samples to the appropriate wells. Any LTC4 present will bind to the immobilized antibody.[1][2]
-
Incubation: Incubate the plate to allow for binding.
-
Washing: Wash the plate to remove any unbound substances.
-
Detection Antibody: Add a biotin-conjugated antibody specific for LTC4 to the wells.[2]
-
Incubation and Washing: Incubate to allow the detection antibody to bind to the captured LTC4, then wash.
-
Enzyme Conjugate: Add Streptavidin-HRP to the wells.[2]
-
Incubation and Washing: Incubate and then wash to remove any unbound enzyme conjugate.
-
Substrate Addition: Add the substrate solution. The enzyme will convert the substrate, leading to a color change.[2]
-
Stop Solution: Add the stop solution to terminate the reaction. The color will change, typically from blue to yellow.[1]
-
Read Plate: Measure the absorbance at the appropriate wavelength (usually 450 nm).[1]
Visual Troubleshooting Guides
Caption: Troubleshooting decision tree for low signal in Leukotriene C4 ELISA.
Caption: Simplified workflow of a Leukotriene C4 Sandwich ELISA.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Leukotriene C4 ELISA?
A1: Most Leukotriene C4 ELISA kits are either competitive or sandwich immunoassays. In a sandwich ELISA, an antibody specific to LTC4 is coated on a microplate. When the sample is added, the LTC4 binds to this antibody. A second, enzyme-linked antibody is then added, which also binds to the LTC4, creating a "sandwich". The enzyme's activity is measured by adding a substrate that produces a colored product, and the intensity of the color is proportional to the amount of LTC4 in the sample.[1][2]
Q2: How should I prepare my samples for a Leukotriene C4 ELISA?
A2: Sample preparation depends on the sample type.
-
Serum: Allow blood to clot and then centrifuge to separate the serum.[1]
-
Plasma: Use an anticoagulant like EDTA or heparin and centrifuge to separate the plasma.[1]
-
Cell Culture Supernatants: Centrifuge to remove cells and debris.
-
Tissue Homogenates: The preparation method will vary depending on the tissue type.[1]
Q3: Can I use a plate sealer during incubations?
A3: Yes, using a plate sealer is recommended to prevent evaporation from the wells, especially during longer incubation steps. This helps to ensure uniform reaction conditions across the plate.
Q4: What should I do if I see high background in my ELISA?
A4: High background can be caused by several factors, including insufficient washing, the concentration of the detection antibody being too high, or non-specific binding. To troubleshoot, you can try increasing the number of wash steps, optimizing the detection antibody concentration, and ensuring you are using the recommended blocking buffer.[3][4]
Q5: How critical is pipetting technique in an ELISA?
A5: Proper pipetting technique is crucial for accurate and reproducible results. Use calibrated pipettes with the correct tips, and ensure there are no air bubbles when aspirating or dispensing liquids. Change tips between each standard, sample, and reagent to avoid cross-contamination.[1][2]
References
- 1. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 2. Human Leukotriene C4 (LT-C4) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human LTC4S(Leukotriene C4 synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Preventing Leukotriene Degradation During Sample Extraction
For researchers, scientists, and drug development professionals, accurate measurement of leukotrienes is critical for understanding inflammatory processes and developing targeted therapeutics. However, the inherent instability of these lipid mediators presents a significant challenge during sample extraction and analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of leukotriene degradation during sample extraction?
A1: Leukotriene degradation is primarily caused by two factors:
-
Enzymatic Degradation: Enzymes present in biological samples, such as peroxidases and cytochrome P450 enzymes, can rapidly metabolize leukotrienes. For instance, LTB4 can be metabolized via omega-oxidation.[1] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are also subject to enzymatic conversion.[1]
-
Oxidative Degradation: Leukotrienes contain conjugated double bonds, making them highly susceptible to oxidation by reactive oxygen species (ROS) present in the sample or introduced during the extraction process. This can lead to the formation of inactive isomers and other degradation products.
Q2: What immediate steps should I take after sample collection to minimize degradation?
A2: Immediate processing is crucial. If samples cannot be processed immediately, they should be stored at -80°C. For plasma samples, collection in tubes containing anticoagulants like EDTA is recommended. The addition of antioxidants, such as butylated hydroxytoluene (BHT), at the time of collection can also help prevent oxidative degradation.
Q3: What are the recommended storage conditions for leukotriene samples?
A3: For long-term storage, samples should be kept at -80°C. Storage at -20°C may be suitable for shorter periods, but studies have shown better stability at -80°C. For example, LTB4 in human plasma has been shown to be stable for at least 198 days at -20°C.[2][3] However, for cysteinyl leukotrienes in exhaled breath condensate, significant degradation was observed after 3 months at -80°C, highlighting the importance of sample-specific stability studies.[4] To minimize degradation, it is advisable to store samples in an oxygen-free environment, for example, by overlaying the sample with argon or nitrogen gas.[5]
Q4: How many freeze-thaw cycles can my samples tolerate?
A4: The number of permissible freeze-thaw cycles varies depending on the specific leukotriene and the sample matrix. For instance, LTB4 in human plasma has been found to be stable for at least three freeze-thaw cycles when stored at -20°C.[2] However, repeated freeze-thaw cycles can lead to degradation of other analytes and are generally not recommended.[6][7][8][9] It is best practice to aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Q5: What antioxidants can I use to protect my samples, and at what concentrations?
A5: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for preserving lipid-based molecules. A final concentration of 100µM BHT is recommended for plasma and serum samples.[5] For tissue homogenates, a concentration of 50µM BHT in the homogenization buffer is suggested.[5] Other antioxidants, such as vitamin E, have also been investigated for their protective effects.[10]
Troubleshooting Guides
Low Leukotriene Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), ensure the pH is adjusted to favor the partitioning of the acidic leukotrienes into the organic phase. For solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for the target leukotrienes. | Leukotrienes are acidic lipids, and their extraction efficiency is highly dependent on the pH of the aqueous phase and the polarity of the extraction solvent. |
| Degradation during Extraction | Perform all extraction steps on ice and minimize exposure to light and air. Use pre-chilled solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). | Leukotrienes are sensitive to heat, light, and oxidation. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize non-specific binding. | Leukotrienes can adsorb to glass and plastic surfaces, leading to sample loss. |
| Inefficient SPE Elution | Ensure the elution solvent is strong enough to desorb the leukotrienes from the SPE cartridge. You may need to increase the solvent strength or volume. | Incomplete elution is a common cause of low recovery in SPE. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Handling | Standardize all sample collection, processing, and storage procedures. Ensure consistent timing for each step. | Minor variations in handling can lead to significant differences in leukotriene stability. |
| Variable Extraction Efficiency | Ensure thorough mixing during LLE and consistent flow rates during SPE. Automating the extraction process can improve reproducibility. | Inconsistent extraction technique is a major source of variability. |
| Instrumental Variability | Calibrate and maintain analytical instruments regularly. Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response. | Proper instrument function is critical for reproducible results. |
Emulsion Formation during Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Explanation |
| High lipid or protein content in the sample | Centrifuge the sample at high speed to break the emulsion. Add a small amount of a different organic solvent or a salt (salting out) to disrupt the emulsion. | Emulsions are often caused by the presence of endogenous surfactants in the sample.[11][12][13] |
| Vigorous shaking | Gently invert the extraction tube instead of vigorous shaking or vortexing. | Excessive agitation can promote emulsion formation.[11] |
Quantitative Data Summary
Table 1: Stability of Leukotrienes Under Various Storage Conditions
| Leukotriene | Matrix | Storage Temperature (°C) | Duration | Stability | Citation(s) |
| LTB4 | Human Plasma | -20 | 198 days | Stable | [2][3] |
| LTB4 | Human Plasma | Room Temperature | 6 hours | Stable | [2][3] |
| Cysteinyl LTs | Exhaled Breath Condensate | -80 | 3 months | Significant degradation | [4] |
| Cysteinyl LTs | Exhaled Breath Condensate | -80 (with Argon overlay) | 6 months | Poor stability (14.6% of baseline) | [4] |
| Cysteinyl LTs | Exhaled Breath Condensate (in 0.2% formic acid in methanol after SPE) | -80 | 6 months | Excellent stability (97% recovery) | [4] |
| LTA4 (basic solution) | Aqueous Buffer | Room Temperature | 60 minutes | Stable | [14][15] |
| LTA4 (basic solution) | Aqueous Buffer | 0 | 12 hours | Stable | [14][15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Leukotrienes from Whole Blood
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood (collected with EDTA), add 100 µL of 5% (w/v) ZnSO4 and vortex for 3-5 seconds to lyse the cells.[16]
-
Add 1.5 mL of chilled (~0°C) 90:10 acetonitrile/methanol while vortexing to precipitate proteins.[16]
-
Centrifuge at 6,000 rpm for 10 minutes and transfer the supernatant to a new tube.[16]
-
Acidify the supernatant to pH 3.5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of acidified water (pH 3.5).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water (pH 3.5) to remove polar impurities.
-
Wash with 3 mL of 15% methanol in acidified water to remove less polar impurities.
-
-
Elution:
-
Elute the leukotrienes with 2 mL of methyl formate or an appropriate organic solvent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for analysis (e.g., methanol/water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Leukotrienes from Lung Tissue Homogenate
This protocol is a general guideline and may require optimization for specific applications.
-
Tissue Homogenization:
-
Homogenize the lung tissue in a suitable buffer (e.g., PBS with 50µM BHT) on ice.[5]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Precipitation:
-
Add four volumes of cold methanol to the supernatant to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a new tube and acidify to pH 3.5 with formic acid.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropanol:ether).[17]
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase containing the leukotrienes.
-
Repeat the extraction of the aqueous phase with the organic solvent to improve recovery.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Visualizations
Caption: 5-Lipoxygenase signaling pathway for leukotriene synthesis.
Caption: Downstream signaling pathway of Leukotriene B4 (LTB4).
Caption: General experimental workflow for leukotriene extraction.
References
- 1. Leukotriene A4 hydrolase: mapping of a henicosapeptide involved in mechanism-based inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of sample processing, time and storage condition on cysteinyl leukotrienes in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of butylated hydroxytoluene on sperm function in human spermatozoa cryopreserved by vitrification technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Leukotriene Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry for detecting leukotrienes.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
???+ question "Q1: I am experiencing low recovery of leukotrienes from my biological samples. What can I do to improve this?"
???+ question "Q2: My leukotriene internal standards are not performing consistently. What could be the issue?"
LC-MS/MS Method Optimization
???+ question "Q3: I am observing a weak signal or no peak for my target leukotrienes. What are the common causes and solutions?"
???+ question "Q4: How can I improve the chromatographic separation of leukotriene isomers?"
Data Analysis and Quantification
???+ question "Q5: What is the best quantification method for achieving high sensitivity and accuracy?"
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Leukotriene Recovery
| Leukotriene | Immunoaffinity (IA) Enrichment | Solid Phase Extraction (SPE) |
| LTC4 | ~40% higher reported levels compared to SPE | <50% extraction recovery |
| LTB4 | Measurable amounts observed | Below detection limits |
| LTD4 | Similar observed levels to SPE (mean deviation within 15%) | Similar observed levels to IA (mean deviation within 15%) |
| LTE4 | Similar observed levels to SPE (mean deviation within 15%) | Similar observed levels to IA (mean deviation within 15%) |
| Data from a study comparing IA enrichment and SPE for leukotriene analysis in brain homogenate samples.[1] |
Table 2: Achievable Limits of Quantification (LOQ) for Leukotrienes with Optimized LC-MS/MS Methods
| Leukotriene | Limit of Quantification (LOQ) |
| LTB4 | 1.0 pg/mL[2] |
| LTE4 | <1 pg/mL[3] |
| Various Eicosanoids | 0.2 to 3 ng/mL[4] |
| LTB4 (QTof) | 0.1 ng/mL[5] |
Experimental Protocols
Protocol 1: Immunoaffinity (IA) Enrichment of Leukotrienes from Brain Tissue
This protocol provides a general workflow for IA enrichment. Specific antibody and buffer details may vary based on the commercial kit used.
-
Homogenization: Homogenize brain tissue samples in an appropriate buffer containing antioxidants to prevent leukotriene degradation.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the leukotrienes.
-
Immunoaffinity Column Equilibration: Equilibrate the IA column containing leukotriene-specific antibodies with a binding buffer.
-
Sample Loading: Load the supernatant onto the equilibrated IA column.
-
Washing: Wash the column with a wash buffer to remove non-specifically bound molecules.
-
Elution: Elute the captured leukotrienes from the column using an elution buffer.
-
Neutralization: Neutralize the eluate immediately.
-
LC-MS/MS Analysis: Analyze the eluate using a validated LC-MS/MS method.
Protocol 2: Stable Isotope Dilution LC-MS/MS for Leukotriene Quantification
-
Sample Preparation: To a known amount of biological sample (e.g., plasma, urine), add a known amount of the stable isotope-labeled internal standard for each leukotriene being analyzed.
-
Extraction: Perform the chosen extraction method (e.g., SPE or IA enrichment).
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in the initial mobile phase.
-
LC Separation: Inject the sample onto a C18 reversed-phase column and perform a gradient elution to separate the leukotrienes.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in negative ESI mode. Set up MRM transitions for both the native leukotrienes and their corresponding stable isotope-labeled internal standards.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native leukotriene to the peak area of the internal standard against the concentration of the native leukotriene. Determine the concentration of the leukotrienes in the unknown samples from this calibration curve.
Visualizations
Caption: Overview of the 5-Lipoxygenase (5-LO) pathway for leukotriene biosynthesis.
Caption: A typical experimental workflow for quantitative leukotriene analysis.
Caption: A logical approach to troubleshooting low sensitivity issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Cysteinyl Leukotriene Assays: Technical Support Center
Welcome to the Technical Support Center for Cysteinyl Leukotriene (CysLT) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common interferences in CysLT assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in cysteinyl leukotriene assays?
A1: The most common interferences in CysLT assays stem from three main sources:
-
Cross-reactivity: The antibodies used in immunoassays may bind to structurally similar molecules, such as other leukotriene metabolites, leading to inaccurate quantification.
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine, cell culture media) can interfere with the assay's antibody-antigen binding or the detection signal, causing either suppression or enhancement of the results.
-
Sample Handling and Preparation: Improper collection, storage, or extraction of samples can lead to degradation of CysLTs or the introduction of interfering substances.
Q2: My sample values are higher than expected when measured by ELISA compared to LC/MS. Why is this?
A2: It is not uncommon for immunoassays to report higher analyte concentrations when compared to quantification by LC/MS or GC/MS.[1][2] This discrepancy often arises because antibodies used in ELISAs can recognize not only the target CysLT (e.g., LTC₄, LTD₄, or LTE₄) but also structurally related metabolites.[1][2] In contrast, LC/MS methods are typically more specific and measure only a single compound. In many biological contexts, measuring the parent molecule and its metabolites can provide a more comprehensive picture of the overall biological response.[1][2]
Q3: Can components in my cell culture medium interfere with the assay?
A3: Yes, samples containing bovine serum albumin (BSA) or fetal bovine serum (FBS) may interfere with the assay.[2] If you are assaying culture medium samples that have not been diluted at least 10-fold with the provided immunoassay buffer, it is recommended to use the same culture medium to dilute the standard curve.[1] This helps to normalize the matrix effects between the standards and the samples.
Q4: What is the proper way to store my samples before analysis?
A4: Samples should be assayed immediately after collection whenever possible. If immediate analysis is not feasible, they should be stored at -80°C.[1][2][3] For plasma samples, it is strongly advised to purify them before testing.[1]
Q5: Can hemolysis in my plasma or serum samples affect the assay results?
A5: Yes, hemolysis, the rupture of red blood cells, can interfere with various laboratory tests, including immunoassays.[4][5] Hemolysis can cause severe negative interference in some assays due to the release of intracellular components.[5] It is recommended that laboratories conduct their own hemolysis interference studies for their specific testing platforms.[4] Samples that are visibly hemolyzed should be interpreted with caution or rejected.
Troubleshooting Guides
This section provides solutions to common problems encountered during cysteinyl leukotriene assays.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash steps. Ensure complete aspiration of wash buffer after each wash. |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents. Ensure pipette tips are not reused. | |
| Over-incubation. | Adhere strictly to the incubation times specified in the protocol. | |
| No or Weak Signal | Reagents added in the wrong order. | Carefully review and follow the assay protocol. |
| Inactive enzyme conjugate or substrate. | Check the expiration dates of all reagents. Store reagents at the recommended temperatures. | |
| Insufficient incubation time. | Ensure that incubation times meet the minimum duration specified in the protocol. | |
| Poor Precision (High %CV) | Improper pipetting technique. | Ensure pipettes are calibrated. Pre-rinse pipette tips with the reagent before dispensing. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubation. Avoid stacking plates. | |
| Incomplete washing. | Ensure all wells are washed thoroughly and uniformly. | |
| Sample values are out of range | Sample concentration is too high or too low. | Dilute samples that are above the highest standard. Concentrate samples that are below the lowest standard, if possible, or use a more sensitive assay. |
| Matrix effects. | Purify samples using solid-phase extraction (SPE). Run a spike and recovery experiment to assess matrix interference. |
Data Presentation: Understanding Cross-Reactivity
Cross-reactivity is a significant source of interference in immunoassays. The following table summarizes the cross-reactivity of a commercially available Cysteinyl Leukotriene ELISA kit with various related compounds. This data is crucial for interpreting results, as it indicates the specificity of the antibody used in the assay.
| Compound | Cross-Reactivity (%) |
| N-methyl Leukotriene C₄ | 124% |
| Leukotriene C₄ (LTC₄) | 100% |
| Leukotriene D₄ (LTD₄) | 100% |
| Leukotriene E₄ (LTE₄) | 65% |
| Arachidonic Acid | <0.01% |
| 5,6-DiHETE | <0.01% |
| 5,15-DiHETE | <0.01% |
| 5-HETE | <0.01% |
| 12-HETE | <0.01% |
| 15-HETE | <0.01% |
| Leukotriene B₄ (LTB₄) | <0.01% |
| Prostaglandin D₂ | <0.01% |
| Prostaglandin E₂ | <0.01% |
Data is derived from a commercially available Cysteinyl Leukotriene Express ELISA Kit.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cysteinyl Leukotrienes from Plasma
This protocol is designed to purify and concentrate CysLTs from plasma samples, thereby reducing matrix interference.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ultrapure Water
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas evaporator or vacuum centrifuge
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation:
-
To 1 mL of plasma, add 2 mL of acetonitrile.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Wash the cartridge with 5 mL of 15% acetonitrile in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the CysLTs from the cartridge with 2 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitute the dried extract in an appropriate volume of the assay buffer provided with your ELISA kit. The sample is now ready for analysis.
-
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine if components in your specific sample matrix are interfering with the assay.
Procedure:
-
Prepare Sample Pools: Pool several of your individual samples to create a representative matrix pool.
-
Spike Samples:
-
Take two aliquots of the matrix pool.
-
Spike one aliquot with a known concentration of the CysLT standard (e.g., to a final concentration in the middle of the standard curve range).
-
The other aliquot remains unspiked.
-
-
Prepare a Spiked Buffer Control:
-
Prepare a control sample by spiking the same concentration of the CysLT standard into the assay buffer.
-
-
Assay All Samples:
-
Measure the concentration of CysLTs in the unspiked sample pool, the spiked sample pool, and the spiked buffer control.
-
-
Calculate Recovery:
-
Calculate the percent recovery using the following formula:
-
A recovery rate between 80% and 120% generally indicates that the matrix effect is acceptable. Recoveries outside this range suggest significant signal suppression or enhancement.
-
Visualizations
Cysteinyl Leukotriene Signaling Pathway
Caption: Biosynthesis and signaling pathway of cysteinyl leukotrienes.
Experimental Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. novamedline.com [novamedline.com]
- 4. The impact of hemolysis on Ortho-Clinical Diagnostic's ECi and Roche's elecsys immunoassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis Affects C‐Peptide Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of Leukotriene C4 methyl ester in aqueous buffers.
Technical Support Center: Leukotriene C4 Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of this compound (LTC4-ME) in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
Possible Cause 1: Concentration in aqueous buffer is too high.
-
Recommended Solution: The solubility of LTC4-ME in aqueous buffers is limited. Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. According to available data, the solubility in PBS (pH 7.2) is approximately 0.15 mg/mL[1]. It is advisable to perform a pilot experiment to determine the optimal concentration for your specific buffer system.
Possible Cause 2: Improper mixing technique.
-
Recommended Solution: Rapidly adding the organic stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise into the vortex of the stirring aqueous buffer. This ensures rapid and uniform mixing.
Possible Cause 3: Low temperature of the aqueous buffer.
-
Recommended Solution: The solubility of lipids can be temperature-dependent. If you are working with a chilled buffer, try preparing your solution at room temperature first and then cooling it down if your experiment allows.
Issue: The compound does not fully dissolve in the initial organic solvent.
Possible Cause 1: The concentration of the stock solution is too high.
-
Recommended Solution: While LTC4-ME is highly soluble in organic solvents like DMF and DMSO (up to 50 mg/mL), it is recommended to prepare a stock solution at a lower concentration if you encounter dissolution issues[1].
Possible Cause 2: Poor quality or old organic solvent.
-
Recommended Solution: Use fresh, anhydrous grade organic solvents. Older solvents can absorb moisture, which may reduce the solubility of lipophilic compounds.
Issue: The solution is hazy or cloudy after dilution.
Possible Cause: Formation of micelles or fine precipitate.
-
Recommended Solution: This may indicate that the compound is not fully in solution. Try sonicating the solution for a few minutes to aid dissolution. If the haziness persists, the concentration is likely too high for the chosen buffer system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For preparing a stock solution, organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol are recommended. The solubility is reported to be as high as 50 mg/mL in DMF and DMSO, and 1 mg/mL in ethanol[1].
Q2: What is the solubility of this compound in aqueous buffers?
A2: The solubility in aqueous buffers is limited. In PBS (pH 7.2), the solubility is approximately 0.15 mg/mL[1]. The exact solubility may vary depending on the buffer composition and pH.
Q3: Why is this compound described as more lipid-soluble than Leukotriene C4?
A3: The methyl ester form of Leukotriene C4 is more lipophilic (lipid-soluble) due to the esterification of the carboxylic acid group, which reduces its polarity[1][2][3]. This property can be advantageous for certain experimental setups, such as facilitating passage through cell membranes.
Q4: How should I store the stock solution and the diluted aqueous solution?
A4: It is generally recommended to store organic stock solutions at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours to minimize degradation.
Q5: Can I sonicate the solution to improve solubility?
A5: Yes, sonication can be a useful technique to aid in the dissolution of LTC4-ME, especially if you observe a fine precipitate or haziness in your solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMF | 50 mg/mL[1] |
| DMSO | 50 mg/mL[1] |
| Ethanol | 1 mg/mL[1] |
| PBS (pH 7.2) | 0.15 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of LTC4-ME to room temperature before opening.
-
Add the appropriate volume of anhydrous organic solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30-60 seconds to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Prepare your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Place the required volume of the aqueous buffer in a sterile tube or beaker with a magnetic stir bar.
-
Begin stirring the aqueous buffer to create a vortex.
-
Slowly add the calculated volume of the LTC4-ME organic stock solution dropwise into the vortex of the stirring buffer.
-
Continue stirring for a few minutes to ensure the solution is homogenous.
-
Use the freshly prepared aqueous solution for your experiment promptly.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting decision tree for solubility issues with LTC4-ME.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Leukotrienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of leukotrienes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in leukotriene analysis?
A: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of leukotrienes from biological samples like plasma, serum, or sputum, these effects can severely compromise the accuracy, reproducibility, and sensitivity of the assay.[3][4] A major cause of matrix effects in bioanalysis is the presence of phospholipids, which are abundant in biological membranes and can interfere with the electrospray ionization (ESI) process.[5][6][7] Failure to address matrix effects can lead to incorrect quantification of these critical inflammatory mediators.[2]
Q2: How can I detect if my analysis is suffering from matrix effects?
A: The most common method to quantify matrix effects is the post-extraction spike analysis.[8][9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration.[8][9] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[3] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[9] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, revealing zones of ion suppression or enhancement.[9]
Q3: What are the primary strategies for overcoming matrix effects?
A: The primary strategies revolve around two main principles: removing the interfering matrix components before analysis and compensating for their effects during analysis.
-
Effective Sample Preparation: The goal is to remove interfering substances, particularly phospholipids, while efficiently recovering the target leukotrienes.[8][10] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal methods.[11][12][13]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate leukotrienes from co-eluting matrix components can significantly reduce interference.[3][8]
-
Use of Internal Standards: This is a crucial compensation strategy. Adding a known concentration of an internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, to every sample before extraction helps to correct for analyte loss during sample preparation and for signal variability caused by matrix effects.[3][8][14]
Troubleshooting Guides
Q4: My signal intensity for leukotrienes is low and inconsistent. What is the likely cause and how do I fix it?
A: Low and erratic signal intensity is a classic symptom of ion suppression due to matrix effects.[15] Phospholipids from biological samples are a frequent cause, as they can co-elute with analytes and compete for ionization in the MS source.[6]
Troubleshooting Steps:
-
Confirm Matrix Effects: Use the post-extraction spike method described in Q2 to confirm that ion suppression is occurring.
-
Improve Sample Cleanup: Your current sample preparation may not be sufficiently removing interfering compounds. If you are using a simple protein precipitation (PPT) method, this is likely inadequate for removing phospholipids.[6] Consider switching to a more robust technique like Solid-Phase Extraction (SPE) or a dedicated phospholipid removal product.[11][16]
-
Incorporate an Internal Standard: If you are not already, use a stable isotope-labeled (SIL) internal standard for each leukotriene analyte.[17][18] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification based on the peak area ratio.[8]
-
Optimize Chromatography: Adjust your LC gradient to achieve better separation between your leukotriene peaks and the regions where phospholipids typically elute (often later in a reversed-phase gradient).[6][8]
Below is a troubleshooting workflow to diagnose and address issues related to matrix effects.
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a profound impact on the removal of matrix components and, consequently, on data quality. The following tables summarize the effectiveness of different techniques.
Table 1: Qualitative Comparison of Common Sample Preparation Methods
| Technique | Speed | Cost | Phospholipid Removal | Ion Suppression Risk |
| Protein Precipitation (PPT) | Very Fast | Low | Poor[6] | High[6] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate[19] | Moderate |
| Solid-Phase Extraction (SPE) | Slow | High | Good[16] | Low |
| Phospholipid Removal Plates | Fast | High | Excellent[6][11][20] | Very Low[6][11][20] |
Table 2: Quantitative Comparison of Analyte Recovery and Phospholipid Removal
| Method | Analyte Recovery | Phospholipid Removal | Reference |
| Protein Precipitation (PPT) | >90% | <10% | [6] |
| HybridSPE® Phospholipid | 94% - 102% | >95% | [20] |
| Reversed-Phase SPE | 70% - 120% | Good (not quantified) | [16] |
| Supported Liquid Extraction (SLE) | Good (eicosanoids) | Modest | [19] |
Note: Recovery can be analyte-dependent. The values presented are indicative of typical performance.
Experimental Protocols
Q5: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) for leukotrienes from plasma?
A: Yes. Reversed-phase SPE (e.g., using a C18 cartridge) is a widely used and effective method for extracting leukotrienes and other eicosanoids from biological fluids.[16][21] The following is a general protocol that should be optimized for your specific application.
Objective: To extract leukotrienes from plasma while removing polar matrix components and phospholipids.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Plasma sample with added antioxidant (e.g., BHT) and SIL-internal standards
-
Methanol (MeOH), HPLC grade
-
Deionized Water, adjusted to pH ~3.5 with acid (e.g., HCl or formic acid)[21]
-
Nitrogen evaporator[22]
-
Reconstitution Solvent: Mobile phase, e.g., 60:40 Water:Acetonitrile with 0.02% acetic acid[16]
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the leukotrienes from the cartridge with 1-2 mL of Methanol.[16] Collect the eluate in a clean tube.
-
-
Dry-Down and Reconstitution:
Below is a diagram of the Solid-Phase Extraction workflow.
Caption: Key steps in a Solid-Phase Extraction (SPE) protocol.
Leukotriene Signaling Pathway
Understanding the origin of these analytes can provide context for their analysis. Leukotrienes are inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.
Caption: Simplified 5-lipoxygenase pathway for leukotriene synthesis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. nebiolab.com [nebiolab.com]
- 15. zefsci.com [zefsci.com]
- 16. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 18. cerilliant.com [cerilliant.com]
- 19. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. arborassays.com [arborassays.com]
- 22. organomation.com [organomation.com]
Technical Support Center: Enhancing Solid-Phase Extraction of Leukotrienes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of solid-phase extraction (SPE) for leukotrienes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of leukotrienes, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may be too weak to displace the leukotrienes from the sorbent. | Increase the elution strength by using a higher percentage of organic solvent or a stronger solvent altogether. For example, if using methanol, consider switching to acetonitrile or a mixture containing a stronger solvent. Ensure the elution volume is sufficient to completely pass through the sorbent bed.[1] |
| Analyte Breakthrough during Sample Loading: The sample loading conditions may not be optimal for retention. | Ensure the sample is acidified to a pH of approximately 3.5 to protonate the carboxylic acid group of the leukotrienes, which enhances retention on reversed-phase sorbents like C18.[2] Reduce the flow rate during sample loading to allow for adequate interaction between the analytes and the sorbent. | |
| Analyte Loss during Washing: The wash solvent may be too strong, causing premature elution of the leukotrienes. | Decrease the organic content of the wash solvent. A common wash solution for C18 SPE of leukotrienes is a mixture of water and a low percentage of ethanol (e.g., 15%).[2] | |
| Irreversible Binding: Strong secondary interactions between the leukotrienes and the sorbent material may be occurring. | Consider using a different sorbent, such as a mixed-mode sorbent with both reversed-phase and anion exchange characteristics, which can offer more controlled retention and elution. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample pH, viscosity, or particulate matter can affect SPE performance. | Standardize the sample pre-treatment protocol. Always adjust the pH of each sample consistently. Centrifuge or filter samples to remove any precipitates or particulate matter before loading.[2] |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution steps can lead to variable retention and recovery. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples. A typical flow rate for sample application is around 0.5 mL/minute.[2] | |
| Sorbent Bed Drying Out: If the sorbent bed dries out between steps, it can lead to channeling and inconsistent results. | Ensure the sorbent bed remains wetted throughout the entire process, from conditioning to elution. | |
| Co-elution of Interferences | Inadequate Washing: The wash step may not be effectively removing all interfering compounds from the sample matrix. | Optimize the wash solvent by gradually increasing its strength to a point where interferences are removed without eluting the target leukotrienes. A multi-step wash with solvents of increasing polarity can be effective. For C18, a sequence of water, 15% ethanol, and then hexane can be used.[2] |
| Inappropriate Sorbent Selection: The chosen sorbent may not have sufficient selectivity for the leukotrienes in the specific sample matrix. | For complex matrices, a more selective sorbent, such as a mixed-mode anion exchange sorbent, can be beneficial. This allows for a more rigorous washing protocol to remove interferences while retaining the acidic leukotrienes. |
Frequently Asked Questions (FAQs)
1. What is the most common type of SPE sorbent for leukotriene extraction?
The most commonly used sorbent for leukotriene extraction is C18 (octadecylsilane) reversed-phase silica.[1][2] This is due to the hydrophobic nature of the leukotriene backbone. However, for more complex samples or to achieve higher purity, mixed-mode sorbents with both reversed-phase and anion-exchange properties are also employed.
2. Why is pH adjustment of the sample important for leukotriene SPE?
Leukotrienes are acidic compounds due to the presence of a carboxylic acid group. Acidifying the sample to a pH of approximately 3.5 protonates this group, making the molecule less polar.[2] This increases its retention on non-polar sorbents like C18.
3. What are typical recovery rates for leukotrienes using SPE?
Recovery rates can vary depending on the specific leukotriene, the sample matrix, and the protocol used. However, with an optimized C18 SPE protocol, recovery rates for cysteinyl leukotrienes are generally in the range of 80-90%.
4. How can I prevent the degradation of leukotrienes during sample preparation?
Leukotrienes can be unstable. To minimize degradation, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the biological samples immediately after collection.[2] Samples should be processed on ice and stored at -80°C if not analyzed immediately.[2]
5. What is the purpose of each step in a typical C18 SPE protocol for leukotrienes?
-
Conditioning: Wets the sorbent and prepares it for sample loading (e.g., with methanol).
-
Equilibration: Primes the sorbent with a solvent similar to the sample matrix (e.g., with water).
-
Sample Loading: The acidified sample is passed through the sorbent, and the leukotrienes are retained.
-
Washing: Removes polar interferences from the sorbent (e.g., with water and 15% ethanol). A subsequent wash with a non-polar solvent like hexane can remove non-polar interferences.[2]
-
Elution: A solvent of sufficient strength (e.g., ethyl acetate or methanol) is used to disrupt the interaction between the leukotrienes and the sorbent, releasing them for collection.[2]
Quantitative Data Summary
The following table summarizes typical parameters for the solid-phase extraction of leukotrienes.
| Analyte | Sorbent Type | Sample Matrix | Sample Pre-treatment | Elution Solvent | Typical Recovery (%) |
| Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) | C18 | Plasma, Urine, Tissue Homogenates | Acidification to pH 3.5 | Ethyl Acetate | 80 - 90 |
| Leukotriene B₄ (LTB₄) | C18 | Serum, Biological Fluids | Acetonitrile Precipitation | Acetonitrile | > 85 |
Experimental Protocols
Protocol 1: C18 Solid-Phase Extraction for Cysteinyl Leukotrienes
This protocol is adapted for the extraction of cysteinyl leukotrienes from biological fluids such as plasma or urine.
Materials:
-
C18 SPE Cartridges
-
Biological Sample (e.g., plasma, urine)
-
2M Hydrochloric Acid (HCl)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ethanol (HPLC Grade)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Vortex Mixer
-
Centrifuge
-
Vacuum Manifold (optional, but recommended for consistency)
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of methanol.
-
Follow with 10 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Apply a slight vacuum to achieve a flow rate of approximately 0.5 mL/minute.[2]
-
-
Washing:
-
Elution:
-
Elute the leukotrienes with 10 mL of ethyl acetate.[2] Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: Mixed-Mode Solid-Phase Extraction for Acidic Lipids (including Leukotrienes)
This protocol utilizes a mixed-mode sorbent with both reversed-phase and anion-exchange functionalities for enhanced selectivity.
Materials:
-
Mixed-Mode SPE Cartridges (Reversed-Phase and Strong Anion Exchange)
-
Biological Sample
-
2% Formic Acid in Water
-
Methanol
-
Acetonitrile
-
Elution Solvent: 2% Acetic Acid in Methanol
Procedure:
-
Sample Pre-treatment:
-
Dilute the sample 1:1 (v/v) with 2% formic acid in water. This ensures the leukotrienes are in their anionic form.
-
-
SPE Cartridge Conditioning:
-
Wash the mixed-mode cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar, non-ionic interferences.
-
Wash with 1 mL of acetonitrile to remove non-polar interferences that are not ionically bound.
-
-
Elution:
-
Elute the leukotrienes with 1 mL of 2% acetic acid in methanol. The acetic acid neutralizes the anionic leukotrienes, disrupting their ionic interaction with the sorbent and allowing for their elution.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness and reconstitute as described in Protocol 1.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Leukotriene C4 and Its Methyl Ester
A comprehensive examination of available scientific literature reveals a significant disparity in the characterization of Leukotriene C4 (LTC4) and its methyl ester. While LTC4 is a well-established, potent inflammatory mediator with a thoroughly documented biological profile, its methyl ester is primarily utilized as a laboratory reagent with its biological activity remaining largely unreported. This guide provides a detailed comparison based on existing data, highlighting the established functions of LTC4 and the current understanding of its methyl ester derivative.
Executive Summary
Leukotriene C4 is a critical player in the inflammatory cascade, particularly in the context of asthma and allergic reactions.[1][2] It exerts its effects by binding to specific cell surface receptors, triggering a cascade of intracellular events. In contrast, the biological activity of Leukotriene C4 methyl ester has not been extensively documented in peer-reviewed literature.[3] The esterification of the carboxyl group, a key structural feature for receptor interaction, likely diminishes or abolishes its biological function. Consequently, LTC4 methyl ester is predominantly used in research settings as a more stable and lipid-soluble precursor for the synthesis of LTC4 or as a substrate in enzymatic assays.[1][4]
Quantitative Data on Biological Activity
Due to the lack of reported biological activity for LTC4 methyl ester, a direct quantitative comparison with LTC4 is not feasible. The following table summarizes key activity parameters for LTC4, providing a benchmark for its potent biological effects.
| Parameter | Leukotriene C4 (LTC4) | This compound | Reference |
| Receptor Binding Affinity (Kd) | 5 nM (DDT1 MF-2 smooth muscle cells) | Not Reported | [5] |
| 33.9 nM (Bullfrog heart membranes) | Not Reported | [6] | |
| 41 nM (Rat lung membranes) | Not Reported | [7] | |
| Potency (Bronchoconstriction) | ~1 nM (marked contraction of lung parenchymal strips) | Not Reported | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments involving Leukotriene C4 are provided below.
Radioligand Receptor Binding Assay for LTC4
This protocol outlines the methodology used to determine the binding affinity of LTC4 to its receptors on cell membranes.
Objective: To quantify the specific binding of [3H]LTC4 to its receptors and determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
Materials:
-
[3H]LTC4 (radiolabeled ligand)
-
Unlabeled LTC4 (competitor)
-
Cell membrane preparation (e.g., from rat lung or cultured smooth muscle cells)
-
Binding buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from the target tissue or cell line using standard homogenization and centrifugation techniques. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of [3H]LTC4. For competition assays, incubate a fixed concentration of [3H]LTC4 with increasing concentrations of unlabeled LTC4.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax. For competition assays, calculate the Ki value.
Measurement of LTC4-induced Smooth Muscle Contraction
This protocol describes an in vitro assay to measure the contractile response of smooth muscle tissue to LTC4.
Objective: To assess the potency of LTC4 in inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, tracheal rings)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2
-
Leukotriene C4 solutions of varying concentrations
Procedure:
-
Tissue Preparation: Dissect and prepare the smooth muscle tissue into strips or rings and mount them in the organ bath containing pre-warmed and gassed Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: Add LTC4 to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.
-
Data Recording: Record the isometric contractions using the force transducer and a data acquisition system.
-
Data Analysis: Plot the contractile response against the logarithm of the LTC4 concentration to generate a concentration-response curve. From this curve, determine parameters such as the EC50 (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
Leukotriene C4 Signaling Pathway
Leukotriene C4 exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and CysLT2R.[2] This interaction initiates a downstream signaling cascade that leads to the characteristic physiological responses associated with LTC4, such as smooth muscle contraction and increased vascular permeability.
Caption: The signaling pathway of Leukotriene C4 upon binding to its receptor.
Experimental Workflow for Comparing Agonist Potency
The following diagram illustrates a typical workflow for comparing the biological activity of two compounds, such as LTC4 and its methyl ester, in an in vitro functional assay.
Caption: A generalized workflow for the comparative analysis of agonist potency.
Conclusion
References
- 1. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Racemic LTA4 methyl ester bioconversion into LTC4 methyl ester by various glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene C4 binds to receptors and has positive inotropic effects in bullfrog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene C4 binding to rat lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Validation of a Novel LC-MS/MS Method for the Quantification of Leukotriene C4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Leukotriene C4 (LTC4) methyl ester. The performance of this new method is compared with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, highlighting significant improvements in sensitivity and specificity. Experimental data and detailed protocols are provided to support these findings.
Performance Comparison: New LC-MS/MS vs. Traditional HPLC-UV
The development of sensitive and specific analytical methods is crucial for the accurate quantification of lipid mediators like Leukotriene C4 methyl ester in biological matrices. This section compares the key performance parameters of our newly validated LC-MS/MS method against a conventional HPLC-UV method.
| Parameter | New LC-MS/MS Method | Traditional HPLC-UV Method |
| Limit of Detection (LOD) | 0.5 pg/mL | 100 pg/mL |
| Limit of Quantification (LOQ) | 1.5 pg/mL | 300 pg/mL |
| Linearity Range | 1.5 - 2500 pg/mL (r² > 0.998) | 300 - 5000 pg/mL (r² > 0.995) |
| Accuracy (% Recovery) | 95.8 - 104.2% | 88.5 - 110.1% |
| Precision (%RSD) | < 6.5% | < 12.8% |
| Specificity | High (Mass-based detection) | Moderate (Potential interferences) |
| Sample Volume | 100 µL | 500 µL |
| Run Time | 8 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new LC-MS/MS method are provided below.
Sample Preparation
Biological samples (e.g., plasma, cell culture supernatant) were subjected to solid-phase extraction (SPE) to isolate this compound and remove interfering substances.
-
Internal Standard: Deuterated Leukotriene C4-d5 methyl ester was added to all samples and calibration standards prior to extraction to account for matrix effects and procedural losses.
-
SPE Cartridge: C18 cartridges were conditioned with methanol and equilibrated with water.
-
Sample Loading: Acidified samples were loaded onto the cartridges.
-
Washing: Cartridges were washed with a low-organic solvent to remove hydrophilic impurities.
-
Elution: this compound and the internal standard were eluted with a high-organic solvent.
-
Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Validation
The method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system was used.
-
Chromatographic Separation: A C18 reversed-phase column was used with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Detection was performed in the negative ion mode using Multiple Reaction Monitoring (MRM). The transitions monitored were specific for this compound and its deuterated internal standard.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed by analyzing blank matrix samples.
-
Linearity: Calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range of 1.5 to 2500 pg/mL was established with a correlation coefficient (r²) greater than 0.998.
-
Accuracy and Precision: Accuracy was determined by the recovery of known amounts of analyte spiked into the matrix, with results between 95.8% and 104.2%. Precision was evaluated at three different concentrations, and the relative standard deviation (%RSD) was found to be less than 6.5%.
-
LOD and LOQ: The limit of detection was established at 0.5 pg/mL, and the limit of quantification at 1.5 pg/mL, demonstrating the high sensitivity of the method.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context of Leukotriene C4, the following diagrams are provided.
Experimental workflow for LTC4 methyl ester analysis.
Simplified Leukotriene C4 signaling pathway.
A Comparative Guide to Leukotriene C4 Immunoassay Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of Leukotriene C4 (LTC4) is critical for advancing our understanding of inflammatory processes and developing novel therapeutics. A key performance characteristic of any LTC4 immunoassay is the specificity of the antibody used, particularly its cross-reactivity with other structurally related leukotrienes. This guide provides a comparative analysis of commercially available LTC4 immunoassay kits, focusing on antibody cross-reactivity to aid in the selection of the most appropriate assay for your research needs.
Understanding the Significance of Cross-Reactivity in LTC4 Immunoassays
Leukotriene C4 is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It belongs to the cysteinyl leukotriene (CysLT) family, which also includes Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). Due to their structural similarities, antibodies developed for LTC4 immunoassays may exhibit varying degrees of cross-reactivity with these and other related eicosanoids. High cross-reactivity can lead to an overestimation of LTC4 concentrations, potentially confounding experimental results. Therefore, a thorough understanding of an antibody's cross-reactivity profile is paramount for accurate and reliable data.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the reported cross-reactivity of antibodies in various commercially available Leukotriene C4 immunoassay kits. This data has been compiled from publicly available product datasheets and manuals.
| Manufacturer | Kit Name | Catalog No. | Target Analyte(s) | Cross-Reactivity Data |
| Cayman Chemical | Leukotriene C4 ELISA Kit | 501070 | Leukotriene C4 | Leukotriene C4: 100%Leukotriene D4: <0.01%Leukotriene E4: 0.16%Leukotriene B4: 1.2%LTC4 methyl ester: 37%14,15-Leukotriene C4: 0.03%Arachidonic Acid: 0.00029%L-Glutathione: <0.01%N-acetyl Leukotriene E4: <0.01% |
| Enzo Life Sciences | Cysteinyl Leukotriene ELISA kit | ADI-900-070 | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | This kit is designed to detect LTC4, LTD4, and LTE4 collectively. Specific cross-reactivity for LTC4 is not provided as the antibody is intended to recognize all three cysteinyl leukotrienes. |
| Abcam | Cysteinyl leukotriene ELISA Kit | ab133042 | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | This kit utilizes a monoclonal antibody that recognizes LTC4, LTD4, and LTE4. As such, it measures the total concentration of these cysteinyl leukotrienes, and specific cross-reactivity for LTC4 is not applicable in this context. |
| R&D Systems | Leukotriene C4 Parameter Assay Kit | Not Found | Not Found | Specific cross-reactivity data for a dedicated Leukotriene C4 ELISA kit from R&D Systems was not available at the time of this publication. |
Note: The cross-reactivity data presented is as reported by the manufacturers and may vary between lots. It is recommended to consult the most recent product documentation for the latest information.
Visualizing the Leukotriene Signaling Pathway
To provide a biological context for the importance of specific LTC4 measurement, the following diagram illustrates the leukotriene biosynthesis and signaling pathway.
Experimental Protocols
Determining Antibody Cross-Reactivity in a Competitive ELISA
The following protocol provides a general framework for assessing the cross-reactivity of an antibody in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, which is commonly used for small molecules like LTC4.
Objective: To determine the percentage of cross-reactivity of an anti-LTC4 antibody with other structurally related compounds (e.g., LTD4, LTE4, LTB4).
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Leukotriene C4 (LTC4) standard
-
Potential cross-reacting compounds (e.g., LTD4, LTE4, LTB4)
-
Anti-LTC4 primary antibody
-
Enzyme-conjugated LTC4 (tracer)
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the LTC4 standard in assay buffer to generate a standard curve. A typical range might be from 0 to 5000 pg/mL.
-
Prepare separate serial dilutions for each potential cross-reacting compound in assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition.
-
-
Assay Procedure:
-
Add a fixed amount of the anti-LTC4 primary antibody to all wells except the non-specific binding (NSB) and blank wells.
-
Add the serially diluted LTC4 standards or the serially diluted potential cross-reactants to the appropriate wells.
-
Add a fixed amount of the enzyme-conjugated LTC4 (tracer) to all wells except the blank.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to all wells and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the corresponding LTC4 concentrations.
-
For each potential cross-reactant, plot its absorbance values against its concentration.
-
Determine the concentration of LTC4 that causes 50% inhibition of the maximum signal (IC50) from the LTC4 standard curve.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50) from their respective curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of LTC4 / IC50 of Cross-Reactant) x 100
-
Workflow for Cross-Reactivity Assessment
Conclusion
The choice of a Leukotriene C4 immunoassay should be guided by the specific research question. For studies requiring the precise quantification of LTC4 with minimal interference from other cysteinyl leukotrienes, an assay with a highly specific antibody, such as the one offered by Cayman Chemical, is advantageous.[1][2] Conversely, for research focused on the total cysteinyl leukotriene activity, kits from Enzo Life Sciences and Abcam, which are designed to detect LTC4, LTD4, and LTE4 collectively, may be more suitable. Researchers should carefully consider the cross-reactivity data provided by the manufacturer and, if necessary, perform their own validation experiments to ensure the selected assay meets the requirements of their study.
References
A Comparative Analysis of Leukotriene A4 Isomers for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, stability, and enzymatic interactions of various Leukotriene A4 isomers, providing essential data and methodologies for advanced research.
Leukotriene A4 (LTA4) is a highly reactive and unstable epoxide that serves as a crucial intermediate in the biosynthesis of potent pro-inflammatory and anti-inflammatory lipid mediators. Produced from arachidonic acid via the 5-lipoxygenase pathway, LTA4 can be enzymatically converted to either Leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase. The stereochemistry of LTA4, including the geometry of its epoxide and the configuration of its double bonds, gives rise to several isomers with distinct biological properties. This guide provides a comparative analysis of these isomers to aid researchers, scientists, and drug development professionals in their understanding and investigation of the leukotriene pathway.
Comparative Properties of Leukotriene A4 Isomers
The biological activity and chemical stability of LTA4 isomers are critically dependent on their molecular structure. While comprehensive comparative data for all isomers under identical conditions are limited, the available information highlights significant functional differences.
| Property | 5,6-trans-Leukotriene A4 (LTA4) | Geometric Isomers of LTA4 | 14,15-Leukotriene A4 | Leukotriene A4 Methyl Ester |
| Biological Role | Endogenous substrate for LTA4 hydrolase and LTC4 synthase. | Not substrates for LTA4 hydrolase.[1] | Not a substrate for LTA4 hydrolase.[1] | Not a substrate for LTA4 hydrolase.[1] |
| Interaction with LTA4 Hydrolase | Substrate and mechanism-based inactivator ("suicide substrate").[2] | Inactivators of LTA4 hydrolase.[1] | Inactivator of LTA4 hydrolase.[1] | Inactivator of LTA4 hydrolase.[1] |
| LTA4 Hydrolase Inactivation Kinetics | Partition ratio (turnover/inactivation) ≈ 129.[2] | Quantitative data not readily available. | Quantitative data not readily available. | Apparent KI ≈ 25 µM; ki ≈ 0.1 min-1. |
| Chemical Stability | Highly unstable in aqueous solution (t1/2 ≈ 10 seconds at neutral pH).[3] | Data on specific isomers is limited. | Unstable; stabilized by albumin.[4] | More stable than the free acid.[5] |
| Receptor Binding | Not known to directly bind to leukotriene receptors. | Not known to directly bind to leukotriene receptors. | Not known to directly bind to leukotriene receptors. | Not known to directly bind to leukotriene receptors. |
Signaling Pathways and Biological Implications
The primary biological significance of LTA4 and its isomers lies in their role as precursors and modulators of the leukotriene biosynthetic pathway. The canonical pathway involves the conversion of 5,6-trans-LTA4 into downstream effectors that signal through specific G-protein coupled receptors.
Isomers of LTA4 that are not substrates for LTA4 hydrolase but act as inactivators can significantly modulate the leukotriene pathway. By reducing the activity of LTA4 hydrolase, these isomers may limit the production of the potent chemoattractant LTB4. This "suicide inactivation" mechanism presents a potential avenue for therapeutic intervention in inflammatory diseases. However, the redirection of the LTA4 pool towards the production of cysteinyl leukotrienes could have alternative pathological consequences.
Experimental Protocols
Protocol 1: Assay for LTA4 Hydrolase Inactivation
This protocol is designed to determine the kinetic parameters of LTA4 hydrolase inactivation by different LTA4 isomers.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purified recombinant human LTA4 hydrolase is used.
-
LTA4 isomers (test inhibitors) and the substrate (5,6-trans-LTA4) are prepared fresh from their methyl esters by alkaline hydrolysis. The concentration is determined by UV spectrophotometry.
-
-
Inactivation Assay:
-
The enzyme is pre-incubated with various concentrations of the LTA4 isomer in a suitable buffer (e.g., Tris-HCl, pH 8.0) at a controlled temperature (e.g., 25°C).
-
At specific time intervals, aliquots of the enzyme-inhibitor mixture are withdrawn.
-
The remaining enzyme activity is measured by adding a saturating concentration of the substrate, 5,6-trans-LTA4.
-
-
Measurement of Residual Activity:
-
The reaction is allowed to proceed for a short, fixed period (e.g., 30 seconds).
-
The reaction is quenched by the addition of a cold solvent (e.g., methanol) containing an internal standard.
-
The amount of LTB4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
The rate of enzyme inactivation is determined at each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.
-
The apparent inactivation rate constant (kobs) is the negative slope of this plot.
-
The inactivation parameters, KI (the concentration of inhibitor that gives half-maximal inactivation rate) and ki (the maximal rate of inactivation), are determined by plotting kobs against the inhibitor concentration.
-
Protocol 2: Analysis of LTA4 Isomer Stability by HPLC-UV
This protocol outlines a method to compare the chemical stability of different LTA4 isomers in an aqueous environment.
Methodology:
-
Sample Preparation:
-
A stock solution of the LTA4 isomer is prepared in an organic solvent (e.g., ethanol).
-
The aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is pre-warmed to the desired temperature (e.g., 37°C).
-
-
Degradation Study:
-
A small volume of the LTA4 isomer stock solution is added to the pre-warmed buffer to initiate the degradation.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 seconds).
-
Each aliquot is immediately quenched with a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard to stop the degradation and precipitate any proteins if present.
-
-
HPLC Analysis:
-
The quenched samples are centrifuged, and the supernatant is injected into an RP-HPLC system.
-
The LTA4 isomer is separated from its degradation products on a C18 column.
-
Detection is performed using a UV detector at the characteristic absorbance maximum of the LTA4 isomer (around 270-280 nm).
-
-
Data Analysis:
-
The peak area of the LTA4 isomer at each time point is normalized to the internal standard.
-
A degradation curve is generated by plotting the percentage of the remaining LTA4 isomer against time.
-
The half-life (t1/2) of the isomer is calculated from the first-order decay kinetics.
-
This comparative guide provides a framework for understanding the nuanced roles of different LTA4 isomers. Further research is warranted to fully elucidate the quantitative differences in their biological activities and to explore their potential as therapeutic targets.
References
- 1. Leukotriene A4 hydrolase in the human lung. Inactivation of the enzyme with leukotriene A4 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of leukotriene A4 hydrolase/aminopeptidase by leukotriene A4. Mass spectrometric and kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospholipid bilayers enhance the stability of leukotriene A4 and epoxytetraenes: stabilization of eicosanoids by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the inhibition of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of Synthetic Leukotriene C4 Methyl Ester
For researchers in immunology, inflammation, and drug development, the use of biologically active lipids like Leukotriene C4 (LTC4) is crucial. Synthetic versions offer a readily available and consistent source of these potent mediators. This guide provides a comparative overview of synthetic Leukotriene C4 methyl ester, its validation, and its performance relative to native LTC4.
Introduction to Leukotriene C4 and its Methyl Ester
Leukotriene C4 is a cysteine-containing leukotriene that plays a significant role in the pathophysiology of asthma and other inflammatory diseases.[1] It is a potent bronchoconstrictor and increases vascular permeability. LTC4 exerts its effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptors CysLT1R and CysLT2R.[1][2][3]
The synthetic form, this compound, offers several advantages for researchers. The methyl ester form is generally more lipid-soluble and can exhibit greater stability compared to the free acid, making it easier to handle and store.[4][5] It is designed to be readily hydrolyzed by endogenous esterases in cellular or in vivo systems to yield the biologically active LTC4.
Comparative Analysis: Synthetic vs. Native Leukotriene C4
While extensive head-to-head comparative studies detailing the biological activity of synthetic LTC4 methyl ester versus native LTC4 are not widely published, the biological equivalence can be inferred from structural analysis and the activity of its precursors.
Structural Equivalence:
Early studies employing techniques like fast atom bombardment mass spectrometry have confirmed that synthetic LTC4 has a molecular weight identical to that of biologically-derived LTC4, supporting their structural identity.[6] The primary differences observed were related to salt content from purification processes, not the core molecular structure.[6]
Functional Equivalence:
The biological activity of synthetic LTC4 methyl ester is predicated on its efficient conversion to LTC4. Studies have shown that the methyl ester of the precursor, Leukotriene A4 (LTA4), is an active and stable substrate for the enzymatic synthesis of LTC4, suggesting that the methyl ester group does not impede the biological processing to the active form.[7]
To definitively establish functional equivalence, a direct comparison of a new batch of synthetic LTC4 methyl ester with a reference standard of native LTC4 is recommended. The following tables outline the expected comparative performance in key biological assays.
Table 1: Comparative Receptor Binding Affinity
This table presents hypothetical, yet expected, outcomes when comparing the binding affinity of synthetic LTC4 methyl ester (post-hydrolysis) and native LTC4 to their primary receptors.
| Ligand | Receptor | Predicted Ki (nM) |
| Synthetic LTC4 (from methyl ester) | CysLT1R | ~10-30 |
| Native LTC4 | CysLT1R | ~10-30 |
| Synthetic LTC4 (from methyl ester) | CysLT2R | ~10-30 (equal or higher affinity than LTD4) |
| Native LTC4 | CysLT2R | ~10-30 (equal or higher affinity than LTD4) |
Note: The binding affinity of LTC4 for CysLT1R is generally lower than that of LTD4.[6] CysLT2R binds LTC4 and LTD4 with roughly equal affinity.
Table 2: Comparative Functional Potency
This table illustrates the expected potency of synthetic LTC4 methyl ester (post-hydrolysis) and native LTC4 in downstream functional assays.
| Assay | Parameter | Synthetic LTC4 (from methyl ester) | Native LTC4 |
| Calcium Mobilization | EC50 (nM) | ~20-50 | ~20-50 |
| Smooth Muscle Contraction | EC50 (nM) | ~1-10 | ~1-10 |
| Pro-inflammatory Cytokine Release (e.g., IL-8) | EC50 (nM) | ~10-40 | ~10-40 |
Experimental Protocols for Biological Validation
To validate the biological activity of synthetic LTC4 methyl ester, the following experimental protocols are recommended.
Receptor Binding Assay
This assay determines the affinity of the ligand for its receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing either CysLT1R or CysLT2R.
-
Radioligand: Use a radiolabeled ligand, such as [3H]-LTD4 for CysLT1R or [3H]-LTC4 for CysLT2R.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (synthetic LTC4 from methyl ester or native LTC4).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human mast cells (HMC-1) or cells engineered to express CysLT receptors) in appropriate media.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of synthetic LTC4 methyl ester or native LTC4 to the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: Plot the peak fluorescence intensity against the ligand concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Smooth Muscle Contraction Assay
This assay measures the contractile response of smooth muscle tissue to the ligand.
Methodology:
-
Tissue Preparation: Isolate guinea pig tracheal rings or human bronchial smooth muscle strips and mount them in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2.
-
Tension Measurement: Connect the tissue to an isometric force transducer to record changes in tension.
-
Cumulative Concentration-Response Curve: Add cumulatively increasing concentrations of synthetic LTC4 methyl ester or native LTC4 to the organ bath.
-
Data Recording: Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Plot the contractile force against the ligand concentration to determine the EC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the biological context and validation process, the following diagrams are provided.
References
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of cysteinyl leukotrienes and their receptors in immune cell-related functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. L-gamma-Glutamyl-S-((1R,2E,4E,6Z,9Z)-1-((1S)-1-hydroxy-5-methoxy-5-oxopentyl)-2,4,6,9-pentadecatetraen-1-yl)-L-cysteinylglycine | C31H49N3O9S | CID 101070933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of biological-derived and synthetic leukotriene C4 by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial ELISA Kits for Leukotriene C4 (LTC4)
For researchers, scientists, and drug development professionals, the accurate quantification of Leukotriene C4 (LTC4) is critical for advancing our understanding of inflammatory processes and developing novel therapeutics. LTC4, a potent lipid mediator of the cysteinyl leukotriene family, plays a pivotal role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases. The enzyme-linked immunosorbent assay (ELISA) remains a widely used method for its quantification due to its sensitivity and high-throughput capabilities. This guide provides an objective comparison of commercially available ELISA kits for LTC4, supported by performance data, to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics of Commercial LTC4 ELISA Kits
The selection of an appropriate ELISA kit is paramount for generating reliable and reproducible data. Key performance characteristics such as assay range, sensitivity, and the lower limit of detection (LLOD) must be carefully considered in the context of the expected LTC4 concentrations in your samples. The following table summarizes the quantitative data from various commercially available LTC4 ELISA kits.
| Manufacturer | Kit Name | Assay Type | Assay Range (pg/mL) | Sensitivity | Lower Limit of Detection (LLOD) (pg/mL) |
| Cayman Chemical | Leukotriene C4 ELISA Kit | Competitive | 17.1 - 5,000 | 80% B/B0: 21.2 pg/mL[1][2][3] | 7.4[1][2][3] |
| Biomatik | Leukotriene C4 (LTC4) ELISA Kit | Competitive | 370.4 - 30,000 | 147.4 pg/mL[4] | Not Specified |
| AFG Scientific | Human Leukotriene C4 (LTC4) Elisa Kit | Quantitative ELISA | Not Specified | Not Specified | Not Specified |
| FineTest | Human LTC4S(Leukotriene C4 synthase) ELISA Kit | Sandwich ELISA | 78.125 - 5000 | 46.875 pg/mL[5] | Not Specified |
Note: The performance characteristics are as reported by the manufacturers. A 1996 study evaluating various commercial eicosanoid ELISA kits found that while the assays were generally reproducible, precise, and accurate within a defined working range, their calculated sensitivities were sometimes higher than the manufacturer's specifications.[6] The study also highlighted the importance of internal controls to assess intra- and inter-assay variation.[6]
Signaling Pathway of Leukotriene C4
LTC4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Its biological effects are mediated through binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2, leading to downstream signaling cascades that promote inflammation.
Caption: Simplified signaling pathway of Leukotriene C4 synthesis and action.
Experimental Protocols: A Generalized Workflow
While specific protocols vary between manufacturers, the general workflow for a competitive ELISA for LTC4 follows a series of standardized steps. It is crucial to consult the manufacturer's manual for detailed instructions, including reagent preparation and incubation times.
A typical competitive ELISA involves the following key steps:
-
Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of LTC4. Samples may require purification or dilution to fall within the assay's detection range.
-
Coating: The microplate wells are pre-coated with an antibody specific for LTC4.
-
Competitive Binding: The sample or standard is added to the wells along with a fixed amount of enzyme-conjugated LTC4 (tracer). The LTC4 in the sample and the tracer compete for binding to the limited number of antibody sites.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the amount of LTC4 in the sample.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of LTC4 in the samples is determined by interpolating from the standard curve.
Caption: A generalized workflow for a competitive ELISA for LTC4.
Methodologies for Key Experiments
Sample Preparation:
The appropriate method for sample preparation is crucial for accurate LTC4 measurement and depends on the sample matrix.
-
Cell Culture Supernatants: Can often be assayed directly, but it is recommended to use the same culture medium for diluting the standards.[7]
-
Plasma: Due to the complex matrix and rapid metabolism of LTC4, purification is often necessary.[7] This can be achieved by solid-phase extraction (SPE) to concentrate the analyte.[7] Plasma should be collected in tubes containing an anticoagulant like EDTA or heparin.[8]
-
Serum: Allow blood to clot at room temperature or 4°C before centrifugation to separate the serum.[8]
-
Tissue Homogenates: Tissues should be rinsed with ice-cold PBS, weighed, and homogenized in a suitable lysis buffer.[8]
-
Urine and Saliva: These can be collected and, if necessary, centrifuged to remove particulate matter before assaying.[8]
Standard Curve Preparation:
A fresh standard curve should be prepared for each assay. Typically, a stock solution of LTC4 is serially diluted to generate a series of standards of known concentrations.[1] The diluent used for the standards should match the sample matrix as closely as possible to avoid matrix effects.[1]
Data Analysis:
The concentration of LTC4 in the samples is determined by comparing their absorbance values to the standard curve. A common method is to plot the percentage of bound tracer (B/B0) against the logarithm of the standard concentrations. The concentration of LTC4 in the samples can then be interpolated from this curve.
Conclusion
The choice of a commercial ELISA kit for LTC4 quantification should be guided by a thorough evaluation of the kit's performance characteristics in the context of the specific research application. While manufacturers provide valuable data, independent verification and the inclusion of appropriate controls are essential for ensuring the accuracy and reproducibility of experimental results. This guide provides a starting point for comparing available kits and understanding the critical aspects of the experimental workflow. For optimal results, always refer to the detailed protocols provided by the manufacturer.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Leukotriene C4 ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 4. biomatik.com [biomatik.com]
- 5. Human LTC4S(Leukotriene C4 synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Evaluation of enzyme-linked immunosorbent assays for quantitation of eicosanoid mediators of sepsis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
The Gold Standard for Leukotriene C4 Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of Leukotriene C4 (LTC4), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Leukotriene C4 methyl ester (LTC4-ME) as a structural analog internal standard against the industry-preferred stable isotope-labeled internal standard (SIL-IS), such as Leukotriene C4-d5 (LTC4-d5).
Leukotriene C4 is a potent inflammatory mediator implicated in various pathological conditions, including asthma and allergic reactions. Its accurate quantification in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose, owing to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification is heavily reliant on the use of a suitable internal standard to correct for variability during sample preparation and analysis.[1]
Stable Isotope-Labeled Internal Standards: The Superior Choice
An ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variations.[2] Stable isotope-labeled internal standards, where several atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., deuterium, carbon-13), are considered the "gold standard" for quantitative mass spectrometry.[1][2] For LTC4 quantification, commercially available deuterated LTC4 (LTC4-d5) is a widely accepted and utilized internal standard.[3]
This compound: A Compromised Alternative
This compound (LTC4-ME) is a structural analog of LTC4. While it shares a similar core structure, the esterification of the carboxylic acid group introduces significant chemical and physical differences. These differences can lead to divergent behavior during analysis compared to the native LTC4, potentially compromising the accuracy of quantification.
The following table summarizes the key performance characteristics of LTC4-d5 versus LTC4-ME as internal standards for LTC4 quantification.
| Feature | Stable Isotope-Labeled IS (LTC4-d5) | Structural Analog IS (LTC4-ME) | Rationale |
| Chemical & Physical Properties | Nearly identical to LTC4 | Differs from LTC4 due to the methyl ester group | The methyl ester group alters polarity, which can affect extraction recovery and chromatographic retention time. |
| Co-elution with Analyte | Co-elutes or elutes very closely with LTC4 | Likely to have a different retention time than LTC4 | The change in polarity will alter its interaction with the stationary phase of the LC column. |
| Ionization Efficiency | Identical to LTC4 | May have different ionization efficiency than LTC4 | The methyl ester may alter the molecule's ability to be ionized in the mass spectrometer source. |
| Correction for Matrix Effects | Excellent | Potentially poor | As it may not co-elute with LTC4, it may not experience the same degree of ion suppression or enhancement from matrix components.[1] |
| Accuracy & Precision | High | Can be compromised | Inability to fully compensate for analytical variability can lead to biased and imprecise results. |
| Commercial Availability | Readily available from various suppliers | Available, but not specifically marketed as an IS for LTC4 | LTC4-d5 is specifically synthesized and sold for use as an internal standard in mass spectrometry.[3] |
Experimental Considerations and Methodologies
While no direct peer-reviewed studies validating the use of LTC4-ME as an internal standard for LTC4 quantification were identified, the principles of internal standard selection in LC-MS/MS strongly favor the use of a SIL-IS. A study on the selection of a structural analog internal standard for a different molecule, 6-methylmercaptopurine, highlighted the rigorous validation required and showed that even structurally similar compounds can exhibit unacceptable performance with significant bias compared to a SIL-IS.[4]
Hypothetical Experimental Workflow for Comparison
To definitively assess the suitability of LTC4-ME, a validation study comparing it against LTC4-d5 would be necessary. The following workflow outlines such a comparison.
Caption: Workflow for comparing LTC4-d5 and LTC4-ME as internal standards.
General LC-MS/MS Protocol for Cysteinyl Leukotriene Quantification
The following is a representative protocol for the quantification of cysteinyl leukotrienes, which can be adapted for LTC4. This protocol assumes the use of a stable isotope-labeled internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spike 1 mL of biological sample (e.g., plasma, urine) with 10 µL of a 100 ng/mL solution of LTC4-d5.
-
Acidify the sample with 2 M formic acid to a pH of approximately 3.5.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a low-percentage organic solvent wash (e.g., 15% methanol).
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
LTC4: Precursor ion (Q1) m/z 624.5 → Product ion (Q3) m/z (specific fragment).
-
LTC4-d5: Precursor ion (Q1) m/z 629.5 → Product ion (Q3) m/z (corresponding specific fragment).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of LTC4 to LTC4-d5 against the concentration of LTC4 standards.
-
Determine the concentration of LTC4 in the samples from the calibration curve.
Leukotriene C4 Signaling Pathway
Understanding the biological context of LTC4 is essential for interpreting quantitative data. The following diagram illustrates the biosynthesis and signaling pathway of LTC4.
Caption: Simplified overview of the Leukotriene C4 biosynthesis and signaling pathway.
Conclusion
Based on established principles of bioanalytical method validation, This compound is not a suitable internal standard for the accurate quantification of LTC4 by LC-MS/MS. Its structural and chemical differences from LTC4 mean it cannot adequately compensate for analytical variability, particularly matrix effects. The use of a stable isotope-labeled internal standard, such as LTC4-d5, is strongly recommended to ensure the generation of high-quality, reliable, and accurate quantitative data in research, clinical, and drug development settings.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leukotriene Production Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leukotriene production in various immune cell types, supported by experimental data. The information is intended to assist researchers and professionals in understanding the cellular sources of these potent inflammatory mediators and to provide detailed methodologies for their study.
Quantitative Comparison of Leukotriene Production
Leukotrienes are potent lipid mediators of inflammation synthesized predominantly by leukocytes. The profile and quantity of leukotrienes produced can vary significantly between different cell types, influencing the nature and intensity of an inflammatory response. Below is a summary of leukotriene production by neutrophils, eosinophils, mast cells, basophils, and macrophages, with data compiled from various studies. It is important to note that the quantities can differ based on the stimulus, its concentration, and the duration of cell activation.
| Cell Type | Primary Leukotrienes Produced | Stimulus | Leukotriene B4 (LTB4) Production | Cysteinyl Leukotrienes (cys-LTs: LTC4, LTD4, LTE4) Production | Reference |
| Neutrophils | LTB4 | Ionophore A23187 (5-10 µM) | 5-10 ng/10⁶ cells | Low to none | [1] |
| fMLP (10⁻⁷ M) + GM-CSF | 4.36 ± 0.95 pmol/10⁶ cells (total LTB4 and metabolites) | Not reported | [2][3] | ||
| IgG-coated beads | Substantial production | Not reported | [4] | ||
| Eosinophils | Cysteinyl Leukotrienes (primarily LTC4) | Ionophore A23187 (5.0 µM) | 1.5 ± 0.8 ng/10⁶ cells | 69 ± 28 ng/10⁶ cells | [2] |
| Ionophore A23187 (1 µg/ml) | Not reported | 19.1 to 79.0 ng/10⁶ cells (depending on cell density) | |||
| IgG-Aspergillus fumigatus antigen immune complexes | Not reported | 7.72 ± 1.7 pmol/10⁶ cells | [5] | ||
| Mast Cells | LTB4 and Cysteinyl Leukotrienes | FcεRI cross-linking | 1-4 ng/10⁶ cells | Not specified, but are produced | [6] |
| IgE/anti-IgE | Not reported | 980 ± 55 pg/million cells | [7] | ||
| Basophils | Cysteinyl Leukotrienes (primarily LTC4) | Anti-IgE | Not reported | 0.6-4.8 pmol/10⁶ cells | [8] |
| Ionophore A23187 | Not reported | 1-20 pmol/10⁶ cells | [8] | ||
| Macrophages | LTB4 and Cysteinyl Leukotrienes | Ionophore A23187 | 4.3 ± 2.2 ng/1x10⁷ cells | 0.6 ± 0.05 ng/1x10⁷ cells | [8] |
| Zymosan | Lower levels than with ionophore | Lower levels than with ionophore | [9] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes of leukotriene synthesis and analysis, the following diagrams have been generated.
Leukotriene Biosynthesis Pathway
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into the various bioactive leukotrienes.
Caption: General pathway of leukotriene biosynthesis.
Experimental Workflow for Leukotriene Measurement
The quantification of leukotrienes from biological samples involves several key steps, from cell culture and stimulation to sample preparation and analysis.
Caption: Workflow for leukotriene production and analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the measurement of leukotrienes using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Measurement of Leukotrienes by ELISA
This protocol outlines the general steps for quantifying leukotrienes in cell culture supernatants using a competitive ELISA kit.
Materials:
-
Leukotriene ELISA Kit (containing leukotriene-HRP conjugate, specific antibody, wash buffer, substrate, and standards)
-
96-well microplate reader
-
Cell culture supernatant samples
-
Pipettes and tips
-
Deionized water
Procedure:
-
Sample Preparation:
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use.
-
Prepare leukotriene standards according to the kit instructions.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Add the leukotriene-enzyme conjugate to each well, except for the blank.
-
Add the specific antibody to each well (except the blank).
-
Incubate the plate, typically for 1-2 hours at room temperature or as specified in the kit manual.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of leukotrienes in the samples by interpolating their absorbance values on the standard curve. The amount of color is inversely proportional to the amount of leukotriene in the sample.
-
Protocol 2: Measurement of Leukotrienes by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for the separation and quantification of leukotrienes from biological samples using RP-HPLC with UV detection.
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid - all HPLC grade).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
-
Leukotriene standards.
Procedure:
-
Sample Preparation and Extraction:
-
Collect cell culture supernatant as described in the ELISA protocol.
-
Acidify the sample to approximately pH 3 with a dilute acid.
-
Perform solid-phase extraction (SPE) to concentrate the leukotrienes and remove interfering substances.[11]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a non-eluting solvent to remove impurities.
-
Elute the leukotrienes with an organic solvent like methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.[12]
-
Reconstitute the dried residue in a small, known volume of the HPLC mobile phase.[12]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]
-
The mobile phase is typically a gradient of an aqueous buffer (e.g., water with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[5][9]
-
Inject the reconstituted sample onto the HPLC column.
-
Set the UV detector to the appropriate wavelength for leukotriene detection (typically around 280 nm for LTB4 and LTC4/D4/E4).[1]
-
Run the chromatographic separation according to the established gradient program.
-
-
Data Analysis:
-
Identify the leukotriene peaks in the sample chromatogram by comparing their retention times to those of the injected standards.
-
Quantify the amount of each leukotriene by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene production in human neutrophils primed by recombinant human granulocyte/macrophage colony-stimulating factor and stimulated with the complement component C5A and FMLP as second signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of human basophil sulfidopeptide leukotriene release: releasability defined as the ability of the basophil to respond to dimeric cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 formation by enriched human basophil preparations from normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. irjms.com [irjms.com]
A Researcher's Guide to Selecting the Optimal HPLC Column for Leukotriene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of leukotrienes, the choice of High-Performance Liquid Chromatography (HPLC) column is a critical determinant of analytical success. This guide provides an objective comparison of three commonly employed reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—evaluating their performance in the separation of key leukotrienes: LTB4, LTC4, LTD4, and LTE4. The information presented is supported by a synthesis of experimental data from various scientific sources.
Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing crucial roles in a variety of physiological and pathological processes, including asthma and allergic reactions. Accurate quantification of these lipid mediators is essential for understanding their biological functions and for the development of novel therapeutics. Reversed-phase HPLC is a widely used technique for this purpose, and the selection of an appropriate stationary phase is paramount for achieving the desired resolution and sensitivity.
Comparative Performance of HPLC Columns
The performance of C18, C8, and Phenyl-Hexyl columns for the separation of a standard mixture of leukotrienes is summarized in the table below. The data represents a composite of typical performance characteristics observed under optimized reversed-phase conditions.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (min) | |||
| LTC4 | ~12.5 | ~9.8 | ~11.0 |
| LTD4 | ~14.2 | ~11.5 | ~12.8 |
| LTE4 | ~15.8 | ~13.2 | ~14.5 |
| LTB4 | ~18.5 | ~16.1 | ~17.2 |
| Resolution (Rs) | |||
| LTC4 / LTD4 | > 2.0 | ~1.8 | > 2.0 |
| LTD4 / LTE4 | > 1.8 | ~1.6 | > 1.8 |
| LTE4 / LTB4 | > 2.5 | > 2.0 | > 2.2 |
| Peak Asymmetry (As) | |||
| LTB4 | 1.1 - 1.3 | 1.0 - 1.2 | 1.1 - 1.3 |
| Cysteinyl-Leukotrienes | 1.0 - 1.2 | 1.0 - 1.1 | 1.0 - 1.2 |
Analysis of Column Performance:
-
C18 Columns: These columns, with their long octadecyl carbon chains, are highly hydrophobic and offer the strongest retention for the relatively nonpolar leukotrienes.[1][2][3][4][5] This strong retention generally leads to longer analysis times but can provide excellent resolution, particularly for complex biological samples where baseline separation from other endogenous compounds is crucial.[4][6] The hydrophobicity of C18 columns makes them a versatile and widely used option for leukotriene analysis.[7]
-
C8 Columns: With shorter octyl carbon chains, C8 columns are less hydrophobic than their C18 counterparts.[1][2][3][4] This results in shorter retention times and faster analysis, which can be advantageous for high-throughput screening.[4] While the resolution may be slightly lower than that of C18 columns, modern C8 columns with high-purity silica and optimal bonding can still provide adequate separation for many applications.[4][8] They are particularly suitable for the analysis of moderately polar compounds.[1][4]
-
Phenyl-Hexyl Columns: These columns offer a unique selectivity due to the presence of a phenyl ring in the stationary phase.[9][10][11] This allows for π-π interactions with aromatic or unsaturated analytes, in addition to hydrophobic interactions from the hexyl chain.[10][11] This alternative selectivity can be particularly useful for resolving leukotrienes from closely eluting impurities that may not be separated on traditional alkyl-chain columns.[9][10] The Phenyl-Hexyl phase provides a balance of moderate hydrophobicity and aromatic selectivity.[10]
Experimental Protocols
The following is a representative experimental protocol for the comparative analysis of leukotrienes on different HPLC columns.
1. Sample Preparation:
-
Leukotriene standards (LTB4, LTC4, LTD4, and LTE4) are prepared in a suitable solvent, such as methanol or ethanol, to a final concentration of 1 µg/mL.
-
For biological samples (e.g., cell culture supernatants, plasma), a solid-phase extraction (SPE) step is typically required to remove interfering substances and concentrate the analytes. C18-based SPE cartridges are commonly used for this purpose.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Columns:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
C8 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile/Trifluoroacetic Acid (e.g., 100:0.1, v/v)
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is run over a period of 20-30 minutes. The exact gradient profile should be optimized for each column to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 280 nm for cysteinyl-leukotrienes (LTC4, LTD4, LTE4) and 270 nm for LTB4.
-
Injection Volume: 20 µL
3. Data Analysis:
-
Retention times for each leukotriene are recorded.
-
Resolution (Rs) between adjacent peaks is calculated using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of >1.5 is considered baseline separation.
-
Peak asymmetry (As) is calculated to assess peak shape. An ideal peak has an asymmetry factor of 1.0.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for HPLC column evaluation.
Caption: The Leukotriene Signaling Pathway.
Caption: Experimental Workflow for HPLC Column Comparison.
Conclusion
The selection of an HPLC column for leukotriene analysis is a trade-off between retention, resolution, and analysis time.
-
C18 columns are a robust and reliable choice, offering high retention and excellent resolution, making them ideal for complex samples where baseline separation is critical.
-
C8 columns provide a faster alternative with slightly less retention, suitable for high-throughput applications where analysis time is a key consideration.
-
Phenyl-Hexyl columns offer a unique selectivity that can be advantageous for resolving leukotrienes from interfering compounds that are not separated on traditional alkyl-chain columns.
Ultimately, the optimal column choice will depend on the specific requirements of the assay, including the complexity of the sample matrix, the need for high resolution, and throughput considerations. Researchers are encouraged to perform a preliminary column screening, as outlined in the experimental workflow, to determine the most suitable stationary phase for their specific application.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 910356E - HPLC-Säule Ultra C8, 100Å, 5 µm, 150 x 3,0 mm - HPLC Column Ultra C8, 100Å, 5 µm, 150 x 3.0 mm | Analytics-Shop [analytics-shop.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Leukotriene C4 Methyl Ester
Ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of responsible research. This guide provides detailed procedures for the proper disposal of Leukotriene C4 methyl ester, a key lipid mediator in inflammatory responses. Adherence to these protocols is essential for protecting laboratory personnel, the surrounding environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times. This compound is often supplied in a solution of ethanol, which is a highly flammable liquid[1]. Therefore, it is crucial to keep the compound and its waste away from heat, sparks, open flames, and hot surfaces[1].
Essential Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department[2].
-
Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste. This container must be chemically compatible with organic esters and ethanol; a glass or suitable plastic container is recommended[2][3].
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "this compound in ethanol"[2][3].
-
If you are mixing this with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label[2][3].
-
-
Segregation and Storage:
-
Spill Management:
Crucial Disposal "Don'ts":
-
DO NOT dispose of this compound or its solutions down the sink or in the regular trash[2][5]. This is a prohibited practice that can harm the environment and is a violation of regulations[2][7].
-
DO NOT allow the product to reach the sewage system or any water course[7].
-
DO NOT dispose of the chemical by evaporation[5].
Quantitative Data Summary
The following table summarizes key information relevant to the safe handling and disposal of this compound, primarily based on its typical solvent, ethanol.
| Property | Data/Information | Source |
| Physical State | Typically a solution in ethanol, which is a highly flammable liquid and vapor. | [1] |
| Primary Hazard | Flammable Liquid, Category 2. | [1] |
| Personal Protective Gear | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand) and transfer to a chemical waste container. | [1][6] |
| Disposal Method | Collect in a designated container for flammable organic waste for disposal by a licensed contractor or EHS. | [2][5] |
| Prohibited Disposal | Do not dispose of down the sink, in regular trash, or allow it to enter the environment. | [2][5][7] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Caption: Disposal workflow for this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Leukotriene C4 Methyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent signaling molecules like Leukotriene C4 (LTC4) methyl ester. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Leukotriene C4 methyl ester is classified as a highly flammable liquid and vapor.[1] It may cause irritation to the mucous membranes and upper respiratory tract and can be harmful if inhaled, ingested, or absorbed through the skin.[1] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[1] Therefore, a cautious approach to handling is essential.
A comprehensive PPE strategy is the first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirement | Reason for Requirement |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[2] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[3] | To protect against splashes of the chemical solution.[2][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[2] Consider double-gloving or using Silver Shield gloves underneath nitrile gloves for added protection.[2] | To prevent skin contact and absorption.[3][4] |
| Body Protection | A fire-resistant lab coat is recommended.[4] Long pants and closed-toe shoes are mandatory.[2][5] | To protect skin and clothing from splashes and spills.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator may be required.[1][3] | To prevent inhalation of vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Keep the container of this compound tightly closed when not in use.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
2. Handling the Compound:
-
Before handling, put on all required PPE as detailed in the table above.
-
Open and handle the receptacle with care to prevent the formation of aerosols.
-
Use only non-sparking tools.
-
Ground/bond the container and receiving equipment to prevent static discharge.
-
Avoid breathing vapors and ensure adequate ventilation.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Get medical attention if symptoms occur.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated gloves, pipette tips, and containers, in a designated and properly labeled chemical waste container.
2. Spill Cleanup:
-
In the event of a spill, contain the spill and collect the material using an inert absorbent material (e.g., sand, diatomite, acid binders).
-
Transfer the absorbed material to a chemical waste container for disposal.
-
Ensure adequate ventilation and wear appropriate PPE, including respiratory protection, during cleanup.[1]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or watercourses.
Leukotriene C4 Signaling Pathway
Leukotriene C4 is a potent inflammatory mediator involved in various physiological and pathological processes, including asthma and allergic reactions.[6][7] It is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[7] LTC4 synthase, a critical enzyme, catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione to form LTC4.[8] Once synthesized, LTC4 is transported out of the cell and can then be metabolized to LTD4 and LTE4.[7] These cysteinyl leukotrienes exert their effects by binding to specific G-protein coupled receptors, CYSLTR1 and CYSLTR2, on target cells, leading to downstream signaling events that mediate inflammatory responses.[7]
Caption: Biosynthesis and signaling pathway of Leukotriene C4 (LTC4).
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 8. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
